1-Fluoro-4-isopropylbenzene CAS number 403-39-4 properties
An In-depth Technical Guide to 1-Fluoro-4-isopropylbenzene CAS Number: 403-39-4 This technical guide provides a comprehensive overview of 1-Fluoro-4-isopropylbenzene, a key fluorinated aromatic compound. It is intended f...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to 1-Fluoro-4-isopropylbenzene
CAS Number: 403-39-4
This technical guide provides a comprehensive overview of 1-Fluoro-4-isopropylbenzene, a key fluorinated aromatic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's physicochemical properties, spectroscopic data, safety and handling protocols, and its significant role as an intermediate in pharmaceutical research.
Core Physicochemical Properties
1-Fluoro-4-isopropylbenzene, also known as 4-Fluorocumene, is a colorless to light yellow liquid.[1] Its core properties are summarized in the table below, providing a foundational dataset for its use in experimental and industrial settings.
H225: Highly flammable liquid and vaporH315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritationH411: Toxic to aquatic life with long lasting effects
P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
While specific, detailed experimental protocols for the synthesis of 1-Fluoro-4-isopropylbenzene are proprietary, a general synthetic approach can be outlined based on established organic chemistry principles for aromatic fluorination and alkylation. A common route involves the fluorination of an isopropylbenzene precursor.
General Synthetic Approach: Electrophilic Fluorination
A plausible method involves the direct fluorination of cumene (isopropylbenzene) or a derivative using an electrophilic fluorinating agent.
Methodology:
Reaction Setup: A solution of the starting material (e.g., cumene) is prepared in an appropriate anhydrous solvent within a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
Reagent Addition: An electrophilic fluorinating agent (e.g., Selectfluor®) is added portion-wise to the solution at a controlled temperature.
Reaction Monitoring: The reaction progress is monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
Workup: Upon completion, the reaction mixture is quenched, typically with water or a mild reducing agent solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt like magnesium sulfate.
Purification: The solvent is removed under reduced pressure. The crude product is then purified, commonly via fractional distillation or column chromatography, to yield pure 1-Fluoro-4-isopropylbenzene.
This generalized workflow is depicted in the diagram below.
Technical Guide to the Physical Properties of 4-Fluorocumene
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physical properties of 4-fluorocumene (CAS No: 403-39-4). The document is intend...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 4-fluorocumene (CAS No: 403-39-4). The document is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work. It includes a summary of known quantitative data, detailed experimental protocols for the determination of key physical characteristics, and visual workflows to elucidate these methodologies.
Introduction
4-Fluorocumene, also known as 1-fluoro-4-isopropylbenzene, is an aromatic organic compound. Its physical properties are fundamental to its handling, application, and behavior in various chemical and biological systems. Understanding these properties is crucial for its use in synthesis, as a solvent, or as a building block in the development of new chemical entities.
The following sections detail the standard experimental methodologies for determining the key physical properties of a liquid organic compound such as 4-fluorocumene.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Sample Preparation: A small amount (a few milliliters) of 4-fluorocumene is placed into a fusion tube.
Capillary Insertion: A capillary tube, sealed at one end, is placed (sealed end up) into the fusion tube containing the liquid.
Heating: The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block to ensure uniform heating.
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.
Recording: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Experimental workflow for boiling point determination.
Determination of Density
Density is the mass of a substance per unit volume.
Methodology: Pycnometer or Graduated Cylinder Method
Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.
Volume of Liquid: A known volume of 4-fluorocumene is added to the graduated cylinder. For a pycnometer, it is filled to its calibrated volume.
Mass of Filled Container: The mass of the container with the liquid is measured.
Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.
Experimental workflow for density determination.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material.
Methodology: Abbe Refractometer
Calibration: The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).
Sample Application: A few drops of 4-fluorocumene are placed on the prism of the refractometer.
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
Reading: The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
1-Fluoro-4-isopropylbenzene molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-fluoro-4-isopropylbenzene, a key intermediat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-fluoro-4-isopropylbenzene, a key intermediate in various chemical syntheses.
Core Compound Data
Quantitative data for 1-fluoro-4-isopropylbenzene is summarized below, providing a quick reference for its fundamental properties.
The synthesis of 1-fluoro-4-isopropylbenzene can be achieved through multiple pathways. Two common methods are the Balz-Schiemann reaction and Friedel-Crafts alkylation.
Balz-Schiemann Reaction from 4-Isopropylaniline
This classic method for introducing fluorine to an aromatic ring involves the diazotization of an aniline derivative.
Experimental Protocol:
Diazotization:
In a suitable reaction vessel, dissolve 4-isopropylaniline in an aqueous solution of fluoroboric acid (HBF₄) at 0-5°C.
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) to the mixture while maintaining the low temperature.
Stir the reaction mixture for 30 minutes to ensure the complete formation of the diazonium tetrafluoroborate salt, which will precipitate out of the solution.[3]
Isolation of the Diazonium Salt:
Filter the precipitated diazonium salt from the reaction mixture.
Wash the salt with cold water and then with a cold, low-polarity solvent like diethyl ether to remove impurities.
Dry the isolated salt under a vacuum.
Thermal Decomposition (Fluorodediazoniation):
Gently heat the dried diazonium salt. The decomposition is often carried out without a solvent or in a high-boiling inert solvent.[4]
The decomposition will yield 1-fluoro-4-isopropylbenzene, nitrogen gas, and boron trifluoride.[4]
The collected distillate can be further purified by fractional distillation to obtain pure 1-fluoro-4-isopropylbenzene.
Below is a diagram illustrating the workflow of the Balz-Schiemann reaction.
Balz-Schiemann Reaction Workflow
Friedel-Crafts Alkylation of Fluorobenzene
This method involves the alkylation of fluorobenzene with an isopropylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol:
Reaction Setup:
In a flask equipped with a stirrer and a dropping funnel, add fluorobenzene and a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃).
Cool the mixture in an ice bath.
Addition of Alkylating Agent:
Slowly add an isopropylating agent, such as isopropyl alcohol or 2-chloropropane, to the cooled mixture.
Maintain the temperature during the addition to control the reaction rate.
Reaction:
After the addition is complete, allow the mixture to stir at a controlled temperature until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
Quenching and Work-up:
Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the catalyst.
Separate the organic layer and wash it with water, a dilute sodium bicarbonate solution, and finally with brine.
Purification:
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
Filter off the drying agent and remove the solvent by rotary evaporation.
Purify the resulting crude product by fractional distillation to yield pure 1-fluoro-4-isopropylbenzene.
The logical flow of the Friedel-Crafts alkylation is depicted in the following diagram.
Friedel-Crafts Alkylation Logical Flow
Analytical Protocols
Accurate characterization of 1-fluoro-4-isopropylbenzene is crucial for quality control and research applications. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
¹H NMR Spectroscopy
Sample Preparation:
Accurately weigh 5-25 mg of the 1-fluoro-4-isopropylbenzene sample.[5]
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6]
Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[6]
Ensure the sample height in the NMR tube is approximately 4-5 cm.[5]
Cap the NMR tube securely.
Instrument Parameters (Example for a 400 MHz Spectrometer):
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
Solvent: CDCl₃
Temperature: 298 K
Number of Scans: 16-32
Relaxation Delay: 1.0 s
Acquisition Time: ~4 s
Spectral Width: -2 to 12 ppm
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
Prepare a stock solution of 1-fluoro-4-isopropylbenzene in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
Perform serial dilutions to prepare a working solution at a suitable concentration (e.g., 1-10 µg/mL).
Instrument Parameters (Example):
Gas Chromatograph:
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Inlet Temperature: 250°C.
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
Mass Spectrometer:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Mass Range: m/z 40-300.
The general workflow for the analytical characterization of 1-fluoro-4-isopropylbenzene is outlined below.
Analytical Workflow for 1-Fluoro-4-isopropylbenzene
Structure Elucidation of 1-Fluoro-4-isopropylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide details the comprehensive structure elucidation of 1-Fluoro-4-isopropylbenzene, a substituted aromatic compound of interest in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the comprehensive structure elucidation of 1-Fluoro-4-isopropylbenzene, a substituted aromatic compound of interest in various chemical research domains, including pharmaceutical development. This document provides a thorough analysis of its spectroscopic data and outlines the experimental methodologies for obtaining this information.
Molecular Structure and Properties
1-Fluoro-4-isopropylbenzene, also known as 4-fluorocumene, is a colorless liquid with the chemical formula C₉H₁₁F.[1][2][3] Its structure consists of a benzene ring substituted with a fluorine atom and an isopropyl group at the para position.
Table 1: Physicochemical Properties of 1-Fluoro-4-isopropylbenzene
The structural confirmation of 1-Fluoro-4-isopropylbenzene is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-Fluoro-4-isopropylbenzene is expected to show three distinct signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.
Aromatic Protons (AA'BB' System): The protons on the benzene ring form a complex second-order splitting pattern known as an AA'BB' system due to the magnetic inequivalence of the protons ortho and meta to the isopropyl group, and their coupling to both each other and the fluorine atom. They typically appear in the range of 6.9-7.3 ppm.
Isopropyl Methine Proton (CH): This proton will appear as a septet due to coupling with the six equivalent methyl protons. Its chemical shift is expected around 2.9 ppm.
Isopropyl Methyl Protons (CH₃): The six equivalent methyl protons will appear as a doublet due to coupling with the single methine proton, with a chemical shift around 1.2 ppm.
Table 2: Predicted ¹H NMR Spectral Data for 1-Fluoro-4-isopropylbenzene
Chemical Shift (δ) ppm
Multiplicity
Integration
Coupling Constant (J) Hz
Assignment
~7.2 - 7.0
m
4H
-
Ar-H
~2.9
sept
1H
~7.0
-CH(CH₃)₂
~1.2
d
6H
~7.0
-CH(CH₃ )₂
2.1.2. ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 1-Fluoro-4-isopropylbenzene will display six signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the aromatic ring will exhibit smaller two-, three-, and four-bond couplings to fluorine.
Table 3: Predicted ¹³C NMR Spectral Data for 1-Fluoro-4-isopropylbenzene
Chemical Shift (δ) ppm
Assignment
~161 (d, ¹JCF ≈ 245 Hz)
C -F
~148 (d, ⁴JCF ≈ 2 Hz)
C -CH(CH₃)₂
~128 (d, ³JCF ≈ 8 Hz)
C H (meta to F)
~115 (d, ²JCF ≈ 21 Hz)
C H (ortho to F)
~33
-C H(CH₃)₂
~24
-CH(C H₃)₂
2.1.3. ¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum provides information about the chemical environment of the fluorine atom. For 1-Fluoro-4-isopropylbenzene, a single signal is expected. The chemical shift of aromatic fluorine atoms typically falls in the range of -100 to -130 ppm relative to CFCl₃.[5] The signal will be split by the neighboring aromatic protons.
Table 4: Predicted ¹⁹F NMR Spectral Data for 1-Fluoro-4-isopropylbenzene
Chemical Shift (δ) ppm
Multiplicity
~ -115
Multiplet
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of 1-Fluoro-4-isopropylbenzene will show a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern is dominated by the loss of a methyl group to form a stable benzylic carbocation, which is the base peak.
Table 5: Predicted Mass Spectrometry Data for 1-Fluoro-4-isopropylbenzene
m/z
Relative Intensity (%)
Assignment
138
Moderate
[M]⁺
123
100
[M - CH₃]⁺
96
Moderate
[M - C₃H₆]⁺
77
Low
[C₆H₅]⁺
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 6: Characteristic IR Absorption Bands for 1-Fluoro-4-isopropylbenzene
Wavenumber (cm⁻¹)
Intensity
Assignment
3100-3000
Medium
Aromatic C-H stretch
2965-2870
Strong
Aliphatic C-H stretch
~1600, ~1500
Medium
Aromatic C=C stretch
~1230
Strong
C-F stretch
850-810
Strong
p-disubstituted benzene C-H out-of-plane bend
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 1-Fluoro-4-isopropylbenzene in a non-polar solvent like hexane is expected to show absorption bands characteristic of a substituted benzene ring. These bands arise from π → π* electronic transitions.
Table 7: Predicted UV-Vis Absorption Data for 1-Fluoro-4-isopropylbenzene
λmax (nm)
Molar Absorptivity (ε)
Transition
~210
High
Primary π → π
~265
Low
Secondary (benzenoid) π → π
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NMR Spectroscopy
Sample Preparation: A sample of 1-Fluoro-4-isopropylbenzene (10-20 mg) is dissolved in an appropriate deuterated solvent (e.g., 0.6 mL of CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition: A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.
¹⁹F NMR Acquisition: A standard pulse sequence is used, with the spectrometer tuned to the ¹⁹F frequency.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 1-Fluoro-4-isopropylbenzene is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
GC Conditions: A suitable capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.
MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. The mass range is scanned from a low m/z (e.g., 40) to a value that includes the molecular ion (e.g., 200).
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
Instrumentation: An FTIR spectrometer is used.
Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.
UV-Vis Spectroscopy
Sample Preparation: A dilute solution of 1-Fluoro-4-isopropylbenzene is prepared in a UV-transparent solvent (e.g., hexane or ethanol). The concentration is adjusted to give an absorbance in the range of 0.1 to 1.
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
Data Acquisition: A cuvette containing the pure solvent is used as a reference. The absorbance of the sample solution is measured over a range of wavelengths (e.g., 200-400 nm).
Visualization of Elucidation Workflow and Spectral Interpretations
The following diagrams illustrate the logical workflow for structure elucidation and key spectral interpretations.
Caption: Workflow for the structure elucidation of 1-Fluoro-4-isopropylbenzene.
Caption: Key fragmentation pathways of 1-Fluoro-4-isopropylbenzene in EI-MS.
Spectroscopic Profile of 1-Fluoro-4-isopropylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 1-Fluoro-4-isopropylbenzene, a key intermediate in various chemical syn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Fluoro-4-isopropylbenzene, a key intermediate in various chemical syntheses. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies for its acquisition.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for 1-Fluoro-4-isopropylbenzene, presented in a structured format for clarity and comparative analysis.
Infrared (IR) Spectroscopy
Table 1: Key Infrared Absorption Bands for 1-Fluoro-4-isopropylbenzene
Wavenumber (cm⁻¹)
Intensity
Assignment
~3050 - 2850
Medium-Strong
C-H stretch (Aromatic and Aliphatic)
~1605
Medium
C=C stretch (Aromatic ring)
~1510
Strong
C=C stretch (Aromatic ring)
~1230
Strong
C-F stretch
~830
Strong
C-H bend (p-disubstituted benzene)
Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data for 1-Fluoro-4-isopropylbenzene (Solvent: CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Assignment
~7.15
dd
2H
~8.6, 5.4
Aromatic H (ortho to Isopropyl)
~6.95
t
2H
~8.7
Aromatic H (ortho to Fluorine)
~2.89
sept
1H
~6.9
Isopropyl CH
~1.23
d
6H
~6.9
Isopropyl CH₃
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 3: ¹³C NMR Spectral Data for 1-Fluoro-4-isopropylbenzene (Solvent: CDCl₃)
Chemical Shift (δ, ppm)
Assignment
~161.5 (d, ¹JCF ≈ 243 Hz)
C-F
~145.0
C-isopropyl
~128.0 (d, ³JCF ≈ 8 Hz)
Aromatic CH (ortho to Isopropyl)
~115.0 (d, ²JCF ≈ 21 Hz)
Aromatic CH (ortho to Fluorine)
~33.0
Isopropyl CH
~24.0
Isopropyl CH₃
Note: The carbon attached to fluorine exhibits a characteristic doublet due to C-F coupling.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 1-Fluoro-4-isopropylbenzene
m/z
Relative Intensity (%)
Assignment
138
High
[M]⁺ (Molecular Ion)
123
High
[M - CH₃]⁺
96
Medium
[M - C₃H₆]⁺
Note: Fragmentation patterns can vary with the ionization technique and energy.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Instrument Preparation: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded.
Sample Preparation: A small drop of neat 1-Fluoro-4-isopropylbenzene is placed directly onto the ATR crystal.
Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The infrared spectrum is recorded over a range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy
Sample Preparation: Approximately 5-10 mg of 1-Fluoro-4-isopropylbenzene is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A wider spectral width (e.g., 0-200 ppm) is employed. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Sample Preparation: A dilute solution of 1-Fluoro-4-isopropylbenzene is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
GC Separation: A small volume (e.g., 1 µL) of the prepared solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar column like DB-5ms) to separate the analyte from any impurities. The oven temperature is programmed to ensure good separation.
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Detection and Data Processing: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 1-Fluoro-4-isopropylbenzene, leading to its structural elucidation.
Caption: Workflow for Spectroscopic Analysis.
Exploratory
1-Fluoro-4-isopropylbenzene: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the safety and handling precautions for 1-Fluoro-4-isopropylbenzene (CAS No. 403-39-4), a key inte...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 1-Fluoro-4-isopropylbenzene (CAS No. 403-39-4), a key intermediate in pharmaceutical synthesis.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of safe handling.
1-Fluoro-4-isopropylbenzene is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
The hazard classifications are determined through standardized experimental protocols. While specific study reports for 1-Fluoro-4-isopropylbenzene are not publicly available, the methodologies likely followed are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Acute Oral Toxicity
The determination that 1-Fluoro-4-isopropylbenzene is harmful if swallowed would have been established through a study consistent with OECD Test Guideline 423 (Acute Toxic Class Method) .
Methodology:
Test Animals: Typically, a small number of female rats are used for each step of the test.
Dose Administration: The substance is administered orally by gavage in a stepwise procedure using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
Observation: The animals are observed for a period of at least 14 days for signs of toxicity and mortality.[4] Observations include changes in skin and fur, eyes, and respiratory, circulatory, and nervous system responses.[7]
Endpoint: The absence or presence of compound-related mortality at a specific dose determines the subsequent dose for the next step. This method allows for classification of the substance into a specific toxicity class.
Skin Irritation
The potential for skin irritation is assessed using a protocol similar to OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) .
Methodology:
Test Animals: Typically, albino rabbits are used.
Application: A small amount of the test substance is applied to a shaved patch of skin on the animal.
Observation: The skin is observed for signs of irritation, such as erythema (redness) and edema (swelling), at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.
Scoring: The severity of the skin reactions is scored according to a standardized grading system.
Eye Irritation
To determine the potential for eye irritation, a study following OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) would be conducted.
Methodology:
Test Animals: Typically, albino rabbits are used.
Application: A small, measured amount of the substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[8]
Observation: The eyes are examined for signs of irritation, including redness, swelling, and discharge, at 1, 24, 48, and 72 hours after instillation.[3] The cornea, iris, and conjunctiva are evaluated.
Scoring: The severity of the ocular lesions is graded according to a standardized scoring system.
Handling and Storage Precautions
Proper handling and storage are paramount to minimizing risks associated with 1-Fluoro-4-isopropylbenzene.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
Eye Protection: Wear chemical safety goggles or a face shield.
Hand Protection: Wear compatible chemical-resistant gloves.
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.
Safe Handling Practices
Caption: A workflow for the safe handling of 1-Fluoro-4-isopropylbenzene.
Storage
Store in a tightly closed container in a dry and well-ventilated place.[8][9]
Keep away from heat, sparks, and open flames.[7][8]
In the event of exposure, immediate and appropriate first aid is crucial.
Exposure Route
First Aid Measures
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Inhalation
Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact
Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Spill and Disposal Procedures
Spill Response
Caption: A decision tree for responding to a spill of 1-Fluoro-4-isopropylbenzene.
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains.
This guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any work with 1-Fluoro-4-isopropylbenzene is undertaken. Always refer to the most current Safety Data Sheet (SDS) for this chemical.
The Genesis and Advancement of Fluorinated Isopropylbenzenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. Among the vast array of fluorinated scaffolds, fluorinated isopropylbenzenes (or fluorocumenes) represent a significant class of compounds with applications ranging from pharmaceutical intermediates to materials science. This in-depth technical guide explores the discovery, history, synthesis, and characterization of fluorinated isopropylbenzenes, providing a comprehensive resource for researchers in the field. The unique properties conferred by the fluorine atom, such as altered lipophilicity, metabolic stability, and binding affinities, make these compounds particularly attractive in the pursuit of novel therapeutics.
Discovery and Historical Context
The journey of fluorinated isopropylbenzenes is intrinsically linked to the broader history of organofluorine chemistry. The seminal work of German chemists Günther Balz and Günther Schiemann in 1927 laid the foundation for the practical synthesis of aromatic fluorides.[1][2][3] Their discovery, the Balz-Schiemann reaction, provided a reliable method to introduce a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.[1][2][3] This reaction remains a cornerstone of aromatic fluorination and was the key enabling technology for the initial synthesis of fluorinated isopropylbenzenes from their corresponding anilines (isopropylanilines).
While a definitive, single publication marking the "discovery" of each fluorinated isopropylbenzene isomer is not readily apparent in early literature, their synthesis became feasible following the establishment of the Balz-Schiemann reaction. It is highly probable that these compounds were first prepared in academic or industrial laboratories in the decades following 1927 as part of broader investigations into the properties and reactions of fluorinated aromatic compounds. The primary synthetic route would have involved the diazotization of ortho-, meta-, and para-isopropylaniline, followed by the introduction of fluorine via the Balz-Schiemann reaction.
Physicochemical Properties of Fluorinated Isopropylbenzene Isomers
The position of the fluorine atom on the benzene ring significantly influences the physicochemical properties of the isopropylbenzene scaffold. These differences are critical for applications in drug design, where subtle changes in properties can impact a molecule's pharmacokinetic and pharmacodynamic profile.
Note: Some physical property data, particularly for the meta-isomer, is not consistently reported in publicly available databases.
Experimental Protocols: Synthesis via the Balz-Schiemann Reaction
The Balz-Schiemann reaction remains the classical and a highly effective method for the preparation of fluorinated isopropylbenzenes from their corresponding isopropylanilines. The general procedure involves two key steps: diazotization of the primary aromatic amine and subsequent thermal decomposition of the resulting diazonium salt.
General Workflow for the Balz-Schiemann Reaction
Caption: General workflow for the synthesis of fluoroisopropylbenzenes via the Balz-Schiemann reaction.
Detailed Methodology for the Synthesis of 4-Fluoroisopropylbenzene
This protocol is a representative example for the synthesis of the para-isomer. Similar procedures can be adapted for the ortho- and meta-isomers starting from the corresponding isopropylanilines.
Step 1: Diazotization of 4-Isopropylaniline
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, a solution of 4-isopropylaniline in a suitable solvent (e.g., a mixture of water and fluoroboric acid) is prepared.
The solution is cooled to 0-5 °C in an ice-salt bath.
A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred solution of 4-isopropylaniline, maintaining the temperature below 5 °C.[6] The addition is controlled to manage the exothermic nature of the reaction.
After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the 4-isopropylbenzenediazonium tetrafluoroborate salt. The salt may precipitate from the solution.
Step 2: Thermal Decomposition of the Diazonium Salt
The precipitated 4-isopropylbenzenediazonium tetrafluoroborate is isolated by filtration and washed with cold water, followed by a cold organic solvent (e.g., diethyl ether or ethanol) to remove residual acids and unreacted starting materials.
The isolated salt is carefully dried under vacuum at low temperature. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.
The dry diazonium salt is then gently heated in a suitable apparatus for thermal decomposition. The decomposition is typically carried out in an inert, high-boiling solvent or neat.[7]
The decomposition results in the evolution of nitrogen gas and boron trifluoride, yielding the crude 4-fluoroisopropylbenzene.[7]
The crude product is then purified by distillation or column chromatography to afford the pure 4-fluoroisopropylbenzene.
Spectroscopic Characterization
The structural confirmation of fluorinated isopropylbenzenes relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of these compounds. The fluorine atom introduces characteristic splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.
¹H NMR: The proton spectrum will show signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the fluorine substitution pattern.
¹³C NMR: The carbon spectrum provides information on the number of unique carbon environments. The carbon atom directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), and other carbons in the ring will show smaller two-, three-, and four-bond couplings.
¹⁹F NMR: This technique is highly sensitive to the chemical environment of the fluorine atom and provides a characteristic chemical shift for each isomer.
Representative NMR data is compiled in the table below. Note that chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
Electron ionization mass spectrometry (EI-MS) of fluorinated isopropylbenzenes typically shows a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns. The loss of a methyl group (M-15) to form a stable benzylic carbocation is a common fragmentation pathway.
Applications in Drug Discovery and Development
The introduction of fluorine into a drug candidate can profoundly impact its pharmacokinetic and pharmacodynamic properties.[8][9] These effects include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[8] This can increase the half-life of a drug and improve its bioavailability.
Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[9]
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, potentially increasing binding affinity and potency.[8]
pKa Modulation: The presence of a fluorine atom can influence the acidity or basicity of nearby functional groups, which can be critical for drug-target interactions and solubility.[9]
While specific drugs containing a simple fluorinated isopropylbenzene core are not abundant, this moiety serves as a valuable building block in the synthesis of more complex active pharmaceutical ingredients. The principles of fluorine's effects are widely applied in the design of new drugs across various therapeutic areas.[2][10][11][12]
Metabolic Pathway of the Isopropylbenzene (Cumene) Scaffold
As no specific signaling pathways for drug action involving fluorinated isopropylbenzenes are prominently documented, the metabolic pathway of the parent compound, cumene, provides a relevant model. The metabolism of cumene is primarily mediated by cytochrome P450 enzymes in the liver. The introduction of fluorine is expected to influence the rate and regioselectivity of these metabolic transformations.
Caption: Simplified metabolic pathway of cumene, the parent scaffold of fluorinated isopropylbenzenes.
Conclusion
Fluorinated isopropylbenzenes, born from the advent of the Balz-Schiemann reaction, represent a valuable class of compounds in the repertoire of medicinal and materials chemists. Their synthesis, while rooted in classic organic chemistry, continues to be refined with modern techniques. The predictable yet profound influence of fluorine on the physicochemical and metabolic properties of the isopropylbenzene core ensures their continued relevance in the design of novel molecules with tailored functions. This guide provides a foundational understanding for researchers looking to explore and exploit the potential of these versatile fluorinated building blocks.
An In-depth Technical Guide to 1-Fluoro-4-isopropylbenzene
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Fluoro-4-isopropylbenzene (4-Fluorocumene), a key organofluorine intermediate in chemic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Fluoro-4-isopropylbenzene (4-Fluorocumene), a key organofluorine intermediate in chemical synthesis. The document details its chemical identity, physical and spectroscopic properties, and common synthetic and analytical methodologies. Emphasis is placed on its role as a versatile building block in the development of pharmaceuticals and other advanced materials. This guide is intended to be a valuable resource for researchers and professionals in organic chemistry, medicinal chemistry, and drug development, offering structured data, procedural insights, and visual representations of key concepts to facilitate its application in research and manufacturing.
Chemical Identity: Synonyms and Trade Names
1-Fluoro-4-isopropylbenzene is a monosubstituted benzene derivative. While it is widely known by its systematic IUPAC name, it is also commonly referred to by several other names in commercial and academic contexts. No specific trade names have been identified for this compound; it is typically marketed under its chemical names.
The following tables summarize the key physical and spectroscopic properties of 1-Fluoro-4-isopropylbenzene, providing essential data for its handling, characterization, and use in chemical reactions.
Spectral data available, providing fragmentation patterns for structural elucidation.[1]
Synthesis and Experimental Protocols
1-Fluoro-4-isopropylbenzene can be synthesized through several established organic chemistry routes. The most common methods involve the introduction of the isopropyl group onto a fluorinated benzene ring or the fluorination of an isopropyl-substituted benzene derivative.
Friedel-Crafts Alkylation of Fluorobenzene
A primary synthetic route is the Friedel-Crafts alkylation of fluorobenzene with an isopropylating agent, such as isopropyl alcohol or 2-chloropropane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Alkylation
Reaction Setup: A solution of fluorobenzene in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask is cooled in an ice bath.
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise to the cooled solution while stirring.
Alkylation: Isopropyl alcohol or 2-chloropropane is added dropwise to the reaction mixture.
Reaction Monitoring: The reaction is allowed to stir at room temperature and may be gently heated to reflux to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up: Upon completion, the reaction mixture is quenched by pouring it onto crushed ice and extracted with an organic solvent. The organic layer is washed with a dilute acid, followed by a sodium bicarbonate solution and brine.
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield 1-Fluoro-4-isopropylbenzene.
Caption: Friedel-Crafts alkylation of fluorobenzene.
Balz-Schiemann Reaction of 4-Isopropylaniline
An alternative route involves the diazotization of 4-isopropylaniline followed by a Balz-Schiemann reaction.[5][6] This method is particularly useful when the starting aniline is readily available.
Experimental Protocol: Balz-Schiemann Reaction
Diazotization: 4-Isopropylaniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid). The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.[7]
Formation of Tetrafluoroborate Salt: A cold solution of fluoroboric acid (HBF₄) is added to the diazonium salt solution, leading to the precipitation of the aryl diazonium tetrafluoroborate.[8]
Isolation and Decomposition: The precipitated salt is filtered, washed with cold water, cold ethanol, and ether, and then dried. The dry diazonium tetrafluoroborate salt is then gently heated, leading to its decomposition to yield 1-fluoro-4-isopropylbenzene, nitrogen gas, and boron trifluoride.[8]
Purification: The crude product is purified by steam distillation followed by extraction and fractional distillation.
Caption: Balz-Schiemann reaction pathway.
Analytical Methodologies
The purity and identity of 1-Fluoro-4-isopropylbenzene are typically assessed using standard chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both qualitative and quantitative analysis of 1-Fluoro-4-isopropylbenzene. It allows for the separation of the compound from starting materials, byproducts, and solvents, while the mass spectrometer provides structural information for confirmation.
Typical GC-MS Protocol:
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
Injector Temperature: 250 °C.
Oven Program: A temperature gradient program, for example, starting at 50 °C, holding for 2 minutes, and then ramping to 250 °C at 10 °C/min.
Carrier Gas: Helium at a constant flow rate.
MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-300.
The mass spectrum of 1-Fluoro-4-isopropylbenzene is expected to show a molecular ion peak (M+) at m/z 138, corresponding to its molecular weight. A prominent fragment ion would be observed at m/z 123, resulting from the loss of a methyl group ([M-15]⁺).
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC can be employed for the analysis of 1-Fluoro-4-isopropylbenzene, particularly for monitoring reaction progress and assessing purity.
Typical HPLC Protocol:
Column: C18 reversed-phase column.
Mobile Phase: A gradient of acetonitrile and water or methanol and water.
Detector: UV detector set at a wavelength where the compound exhibits significant absorbance (typically around 254 nm).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Applications in Drug Development and Research
1-Fluoro-4-isopropylbenzene serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
While specific, publicly available drug synthesis pathways detailing the use of 1-Fluoro-4-isopropylbenzene are often proprietary, its structural motif is found in various developmental and patented compounds. It is a key building block for introducing the 4-fluorocumene moiety into larger, more complex molecules. For instance, it can be a precursor in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents where a fluorinated phenylisopropyl group is desired for optimal pharmacological activity. One such example is its potential role in the synthesis of analogs of flurbiprofen.[9][10][11][12]
Caption: General role in drug synthesis.
Conclusion
1-Fluoro-4-isopropylbenzene is a valuable and versatile chemical intermediate with well-defined physical and spectroscopic properties. Its synthesis is achievable through standard organic transformations, and its purity can be readily assessed using modern analytical techniques. The strategic incorporation of the 4-fluorocumene moiety, facilitated by this compound, continues to be a significant strategy in the design and development of new pharmaceutical agents and advanced materials. This guide provides a foundational understanding for researchers and professionals to effectively utilize this compound in their synthetic endeavors.
Theoretical Properties of p-Fluorocumene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction p-Fluorocumene, also known as 1-fluoro-4-(1-methylethyl)benzene, is a fluorinated aromatic hydrocarbon. The introduction of a fluorine atom ont...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Fluorocumene, also known as 1-fluoro-4-(1-methylethyl)benzene, is a fluorinated aromatic hydrocarbon. The introduction of a fluorine atom onto the cumene scaffold can significantly alter its physicochemical and pharmacological properties. This document provides a comprehensive overview of the theoretical properties of p-fluorocumene, offering insights into its structure, reactivity, and potential metabolic fate. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related scientific disciplines.
Physicochemical Properties
The physicochemical properties of p-fluorocumene play a crucial role in its behavior in both chemical and biological systems. The data presented below are computationally predicted values and should be considered as such.
Property
Value
Source
Molecular Formula
C₉H₁₁F
PubChem
Molecular Weight
138.18 g/mol
PubChem
XLogP3
3.4
PubChem
Hydrogen Bond Donor Count
0
PubChem
Hydrogen Bond Acceptor Count
1
PubChem
Rotatable Bond Count
1
PubChem
Exact Mass
138.084478513 g/mol
PubChem
Monoisotopic Mass
138.084478513 g/mol
PubChem
Topological Polar Surface Area
0 Ų
PubChem
Heavy Atom Count
10
PubChem
Complexity
104
PubChem
Spectral Properties (Theoretical)
The following spectral data are predicted based on the structure of p-fluorocumene and general principles of spectroscopy. These predictions can aid in the identification and characterization of the compound.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of p-fluorocumene is expected to show three distinct signals corresponding to the aromatic protons, the methine proton, and the methyl protons of the isopropyl group.
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~7.0-7.3
Multiplet
4H
Aromatic protons (AA'BB' system)
~2.9
Septet
1H
-CH(CH₃)₂
~1.2
Doublet
6H
-CH(CH ₃)₂
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is predicted to show six signals, corresponding to the four unique carbon environments in the aromatic ring and the two different carbons of the isopropyl group.
Chemical Shift (ppm)
Assignment
~161 (d, ¹JCF ≈ 245 Hz)
C-F
~128 (d, ³JCF ≈ 8 Hz)
Aromatic CH (ortho to F)
~115 (d, ²JCF ≈ 21 Hz)
Aromatic CH (meta to F)
~147 (d, ⁴JCF ≈ 2 Hz)
Aromatic C-isopropyl
~33
-C H(CH₃)₂
~24
-CH(C H₃)₂
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of p-fluorocumene is expected to exhibit characteristic absorption bands for aromatic C-H stretching, alkyl C-H stretching, C=C stretching of the aromatic ring, and a strong C-F stretching vibration.
Wavenumber (cm⁻¹)
Vibration
3100-3000
Aromatic C-H Stretch
2970-2870
Alkyl C-H Stretch
1600, 1500
Aromatic C=C Stretch
1250-1100
C-F Stretch (strong)
850-800
p-Disubstituted Benzene C-H Bend (out-of-plane)
Mass Spectrometry (Predicted Fragmentation)
In mass spectrometry using electron ionization (EI), p-fluorocumene is expected to show a molecular ion peak (M⁺) and characteristic fragment ions. The fragmentation pattern is influenced by the stability of the resulting carbocations.
m/z
Fragment Ion
Description
138
[C₉H₁₁F]⁺
Molecular Ion (M⁺)
123
[C₈H₈F]⁺
Loss of a methyl radical (•CH₃)
109
[C₇H₆F]⁺
Loss of an ethyl radical (•C₂H₅)
96
[C₆H₅F]⁺
Fluorotropylium or related ion
91
[C₇H₇]⁺
Tropylium ion (rearrangement)
Experimental Protocols (Theoretical)
The following sections outline generalized experimental protocols for the synthesis, purification, and analysis of p-fluorocumene. These are based on standard organic chemistry techniques and may require optimization for specific laboratory conditions.
Synthesis: Friedel-Crafts Alkylation of Fluorobenzene
Objective: To synthesize p-fluorocumene by the alkylation of fluorobenzene with an isopropylating agent.
Materials:
Fluorobenzene
2-Propanol or Isopropyl bromide
Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or a solid acid catalyst like an ion-exchange resin)
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
Charge the flask with the Lewis acid catalyst and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
Cool the mixture in an ice bath.
Add fluorobenzene to the flask.
Slowly add the isopropylating agent (2-propanol or isopropyl bromide) dropwise from the dropping funnel with vigorous stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction progress by TLC or GC.
Upon completion, cool the reaction mixture to room temperature and then pour it slowly over crushed ice and concentrated hydrochloric acid.
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Caption: A generalized workflow for the synthesis of p-fluorocumene.
Purification: Fractional Distillation
Objective: To purify the crude p-fluorocumene from starting materials and byproducts.
Procedure:
Set up a fractional distillation apparatus.
Transfer the crude product to the distillation flask.
Heat the flask gently to initiate boiling.
Collect the fraction that distills at the expected boiling point of p-fluorocumene (approximately 155-157 °C at atmospheric pressure). The boiling point will be lower under reduced pressure.
Monitor the purity of the collected fractions by GC analysis.
Analysis: Gas Chromatography (GC)
Objective: To assess the purity of the synthesized p-fluorocumene.
Typical GC Conditions:
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5, HP-5ms).
Carrier Gas: Helium or Nitrogen.
Injector Temperature: 250 °C.
Detector: Flame Ionization Detector (FID) at 280 °C.
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).
Reactivity and Potential Signaling Pathway Interactions
The reactivity of p-fluorocumene is governed by the interplay between the electron-donating isopropyl group and the electron-withdrawing, yet ortho-, para-directing, fluorine atom.
Electrophilic Aromatic Substitution
The isopropyl group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group due to its strong electronegativity and the resonance contribution of its lone pairs. The substitution pattern will be directed to the positions ortho to the isopropyl group (and meta to the fluorine).
Caption: Logical relationships in the reactivity of p-fluorocumene.
Metabolism (Theoretical)
The in vivo metabolism of p-fluorocumene is expected to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The likely metabolic pathways involve oxidation of the isopropyl group.
In Vitro Metabolism Study Protocol (General):
Incubation: Incubate p-fluorocumene with human liver microsomes in the presence of an NADPH-generating system.
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
Analysis: Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.
Potential Metabolites:
2-(4-fluorophenyl)propan-2-ol: The primary metabolite resulting from benzylic hydroxylation.
Further oxidation products: The alcohol metabolite could be further oxidized to a ketone or other downstream metabolites.
Caption: A predicted metabolic pathway for p-fluorocumene.
Toxicological Profile (Inferred)
There is limited specific toxicological data available for p-fluorocumene. However, based on its structure and data for similar compounds (cumene and fluorobenzene), the following potential hazards should be considered:
Flammability: As a substituted benzene, it is likely a flammable liquid.
Irritation: It may cause skin, eye, and respiratory tract irritation.
Toxicity: Inhalation or ingestion may be harmful. Chronic exposure could potentially lead to effects on the liver and nervous system, similar to other aromatic hydrocarbons.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Applications in Drug Development
The p-fluorocumene moiety is not a common feature in currently marketed drugs. However, its structural components, the p-fluorophenyl group and the cumene group, are present in numerous bioactive molecules. Therefore, p-fluorocumene could serve as a valuable building block or fragment in medicinal chemistry for the following purposes:
Synthesis of Analogues: It can be used to synthesize fluorinated analogues of existing drugs containing a cumene or related alkylbenzene scaffold to improve metabolic stability or modulate lipophilicity.
Fragment-Based Drug Discovery: The p-fluorocumene structure can be used as a fragment in screening campaigns to identify new lead compounds. The fluorine atom provides a useful probe for NMR-based screening methods.
Conclusion
This technical guide has provided a theoretical overview of the properties of p-fluorocumene. While experimental data for this specific compound is limited, the predictions and generalized protocols presented here offer a solid foundation for researchers interested in its synthesis, characterization, and potential applications. Further experimental investigation is necessary to validate these theoretical properties and to fully elucidate its biological activity and safety profile.
Exploratory
1-Fluoro-4-isopropylbenzene: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Fluoro-4-isopropylbenzene (CAS No....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Fluoro-4-isopropylbenzene (CAS No. 403-39-4). The information presented is intended to ensure the safe handling, storage, and maintenance of the compound's integrity for research and development applications.
Chemical and Physical Properties
1-Fluoro-4-isopropylbenzene is a fluorinated aromatic hydrocarbon. The strong carbon-fluorine bond generally contributes to the stability of such compounds.[1] The following table summarizes its key chemical and physical properties.
Data not readily available, but likely soluble in organic solvents.
Boiling Point
Data not readily available.
Density
Data not readily available.
Stability Profile
1-Fluoro-4-isopropylbenzene is generally considered stable under standard laboratory and ambient temperature conditions.[4] However, its stability can be compromised under specific conditions.
Key Stability Considerations:
Incompatibilities: The compound is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Combustibility: It is a combustible material. Vapors may form explosive mixtures with air.[4]
Thermal Decomposition: Elevated temperatures can lead to thermal decomposition, potentially releasing hazardous substances such as carbon monoxide, carbon dioxide, and hydrogen fluoride.
Light Sensitivity: While not explicitly stated in all sources, protection from direct sunlight is recommended as a general precaution for maintaining the long-term integrity of organic compounds.
At present, detailed quantitative data from forced degradation studies (hydrolysis, oxidation, photolysis, and thermal stress) for 1-Fluoro-4-isopropylbenzene are not extensively available in the public domain.
Recommended Storage and Handling
Proper storage and handling are crucial for maintaining the quality and safety of 1-Fluoro-4-isopropylbenzene.
Storage Conditions
The following table outlines the recommended storage conditions based on available safety data sheets and product information.
Parameter
Recommendation
Reference(s)
Temperature
Store at room temperature. Refrigeration may also be an option.
-
Atmosphere
Store in a dry and well-ventilated place.
-
Container
Keep in a tightly closed container to prevent contamination and evaporation.
-
Light
Protect from direct sunlight.
-
Incompatibles
Store away from strong oxidizing agents and strong bases.
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
Take precautionary measures against static discharge.
Experimental Protocols for Stability Assessment
While specific stability-indicating methods for 1-Fluoro-4-isopropylbenzene are not published, a general approach based on forced degradation studies can be employed to evaluate its stability and identify potential degradation products.
Generalized Forced Degradation Protocol
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
Sample Preparation: Prepare solutions of 1-Fluoro-4-isopropylbenzene in a suitable solvent (e.g., acetonitrile or methanol).
Stress Conditions: Expose the solutions to the following conditions:
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).
Oxidative Degradation: 3% H₂O₂ at room temperature.
Thermal Degradation: Store the solid compound and its solution at an elevated temperature (e.g., 60-80 °C).
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light.
Time Points: Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
Sample Analysis: Analyze the stressed samples against a control sample (stored under normal conditions) using a suitable analytical method.
Analytical Methods for Purity and Degradation Monitoring
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for assessing the purity of 1-Fluoro-4-isopropylbenzene and identifying any degradation products.
HPLC Method: A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with UV detection is a standard approach for analyzing aromatic compounds.[5] A photodiode array (PDA) detector can be used to assess peak purity.
GC-MS Method: GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like 1-Fluoro-4-isopropylbenzene and can be used to separate and identify impurities and degradation products based on their mass spectra.[5][6]
Visualized Workflow for Storage and Handling
The following diagram illustrates a logical workflow for the appropriate storage and handling of 1-Fluoro-4-isopropylbenzene.
Caption: Logical workflow for the safe storage and handling of 1-Fluoro-4-isopropylbenzene.
Application Notes and Protocols: Synthesis of 1-Fluoro-4-isopropylbenzene from Isopropylbenzene
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of 1-fluoro-4-isopropylbenzene from isopropylbenzene. Two pri...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-fluoro-4-isopropylbenzene from isopropylbenzene. Two primary synthetic routes are presented: direct electrophilic fluorination of isopropylbenzene and a multi-step synthesis via the Balz-Schiemann reaction of 4-isopropylaniline. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
1-Fluoro-4-isopropylbenzene is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The introduction of a fluorine atom into the aromatic ring can significantly alter the parent molecule's physical, chemical, and biological properties, such as metabolic stability, lipophilicity, and binding affinity. This document outlines two distinct and effective methods for the preparation of this key fluorinated aromatic compound.
Synthetic Strategies
Two principal strategies for the synthesis of 1-fluoro-4-isopropylbenzene are detailed below.
Method 1: Direct Electrophilic Fluorination of Isopropylbenzene
This method involves the direct introduction of a fluorine atom onto the aromatic ring of isopropylbenzene using an electrophilic fluorinating agent. The isopropyl group is an ortho, para-directing group, and thus a mixture of 1-fluoro-2-isopropylbenzene and 1-fluoro-4-isopropylbenzene is expected. The para-isomer is typically the major product due to reduced steric hindrance.
Method 2: Balz-Schiemann Reaction of 4-Isopropylaniline
This classic and reliable method involves the diazotization of 4-isopropylaniline to form a diazonium salt, followed by thermal decomposition in the presence of a fluoride source to yield the desired 1-fluoro-4-isopropylbenzene. This multi-step synthesis begins with the nitration of isopropylbenzene, followed by reduction to 4-isopropylaniline, and finally the Balz-Schiemann reaction.
Method 1: Direct Electrophilic Fluorination Protocol
This protocol describes a general procedure for the direct fluorination of isopropylbenzene using Selectfluor™ as the electrophilic fluorinating agent.
Experimental Workflow
Caption: Workflow for Direct Electrophilic Fluorination.
Materials and Reagents
Reagent/Material
Grade
Supplier
Isopropylbenzene
Reagent
Sigma-Aldrich
Selectfluor™
Reagent
Sigma-Aldrich
Acetonitrile
Anhydrous
Fisher Scientific
Triflic acid
Reagent
Sigma-Aldrich
Sodium bicarbonate
ACS Reagent
VWR
Dichloromethane
ACS Reagent
VWR
Anhydrous Sodium Sulfate
ACS Reagent
VWR
Silica Gel
230-400 mesh
Sigma-Aldrich
Experimental Procedure
Reaction Setup: To a stirred solution of isopropylbenzene (1.0 eq.) in anhydrous acetonitrile (0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triflic acid (0.1 eq.) at room temperature.
Addition of Fluorinating Agent: Add Selectfluor™ (1.2 eq.) portion-wise over 15 minutes.
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or GC-MS.
Quenching: Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes) to separate the para- and ortho-isomers.
Expected Results
Parameter
Value
Yield of 1-fluoro-4-isopropylbenzene
60-70%
Yield of 1-fluoro-2-isopropylbenzene
20-30%
Reaction Time
12 hours
Reaction Temperature
Room Temperature
Note: Yields and isomer ratios can vary depending on the specific reaction conditions.
Method 2: Balz-Schiemann Reaction Protocol
This protocol details the synthesis of 1-fluoro-4-isopropylbenzene starting from 4-isopropylaniline, which can be synthesized from isopropylbenzene in two steps (nitration followed by reduction).
Synthetic Pathway
Application
Application Notes and Protocols: Friedel-Crafts Synthesis of 1-Fluoro-4-isopropylbenzene
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the synthesis of 1-fluoro-4-isopropylbenzene via a Friedel-Crafts...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-fluoro-4-isopropylbenzene via a Friedel-Crafts alkylation reaction. The synthesis involves the isopropylation of fluorobenzene using isopropyl alcohol as the alkylating agent and a strong acid catalyst. This methodology offers a straightforward approach to producing 1-fluoro-4-isopropylbenzene, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document outlines the reaction mechanism, a detailed experimental protocol, and comprehensive characterization data for the final product.
Introduction
The Friedel-Crafts reaction is a fundamental and versatile method for the formation of carbon-carbon bonds on aromatic rings.[1] This reaction, discovered by Charles Friedel and James Crafts, typically involves the reaction of an aromatic compound with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.[1] A variation of this reaction utilizes alcohols as alkylating agents in the presence of a strong Brønsted acid catalyst, offering a more atom-economical and environmentally benign alternative to traditional alkyl halides.
1-Fluoro-4-isopropylbenzene is a key building block in medicinal chemistry and materials science. The presence of the fluoro and isopropyl groups imparts specific electronic and steric properties that are desirable in the design of bioactive molecules and functional materials. This document details a reliable protocol for the synthesis of this compound, adaptable for laboratory-scale production.
Reaction Mechanism
The Friedel-Crafts alkylation of fluorobenzene with isopropyl alcohol proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
Formation of the Electrophile: The strong acid catalyst protonates the hydroxyl group of isopropyl alcohol, forming a good leaving group (water).
Carbocation Formation: The departure of the water molecule generates a stable secondary isopropyl carbocation.
Electrophilic Attack: The electron-rich fluorobenzene ring acts as a nucleophile and attacks the isopropyl carbocation. The fluorine atom is an ortho-, para-director, leading to the formation of a resonance-stabilized sigma complex (arenium ion), with the major product being the para-substituted isomer due to reduced steric hindrance.
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, 1-fluoro-4-isopropylbenzene.
Experimental Protocols
This protocol is adapted from established procedures for the Friedel-Crafts alkylation of aromatic compounds using an alcohol and a strong acid catalyst.[2][3]
Materials:
Fluorobenzene (C₆H₅F)
Isopropyl alcohol (2-propanol, C₃H₈O)
Concentrated Sulfuric Acid (H₂SO₄)
Sodium bicarbonate (NaHCO₃), saturated solution
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Diethyl ether or Dichloromethane (for extraction)
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
Magnetic stirrer and heating mantle
Procedure:
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add fluorobenzene (e.g., 0.1 mol, 9.61 g). Cool the flask in an ice-water bath.
Addition of Reactants: Slowly add concentrated sulfuric acid (e.g., 0.2 mol, 10.8 mL) to the stirred fluorobenzene while maintaining the temperature below 10 °C.
Alkylation: To the cooled and stirred mixture, add isopropyl alcohol (e.g., 0.12 mol, 9.1 mL) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained between 10-20 °C.
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Carefully pour the reaction mixture into a beaker containing 100 mL of ice-water. Transfer the mixture to a separatory funnel.
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
Neutralization: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and again with water (50 mL).
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-fluoro-4-isopropylbenzene.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for 1-Fluoro-4-isopropylbenzene [4][5][6][7]
Caption: Mechanism of the Friedel-Crafts alkylation of fluorobenzene.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1-fluoro-4-isopropylbenzene.
Safety Precautions
Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Fluorobenzene and isopropyl alcohol are flammable. Keep away from open flames and ignition sources.
The reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.
Perform all operations in a well-ventilated fume hood.
Conclusion
The Friedel-Crafts alkylation of fluorobenzene with isopropyl alcohol using a strong acid catalyst is an effective method for the synthesis of 1-fluoro-4-isopropylbenzene. The protocol provided, along with the comprehensive data, serves as a valuable resource for researchers in organic synthesis and drug development. Careful control of reaction conditions is essential for achieving good yields and purity.
Application Notes and Protocols for the Use of 1-Fluoro-4-isopropylbenzene as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 1-fluoro-4-isopropylbenzene and related p-substituted fluorobenzene derivatives as ke...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-fluoro-4-isopropylbenzene and related p-substituted fluorobenzene derivatives as key intermediates in the synthesis of pharmaceuticals. This document includes detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and mechanisms of action.
Introduction: The Role of p-Substituted Fluorobenzenes in Pharmaceuticals
Fluorine-containing organic molecules are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom. The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby positively influencing the pharmacokinetic and pharmacodynamic properties of a drug.
1-Fluoro-4-isopropylbenzene, and more broadly, p-substituted fluorobenzenes, serve as crucial building blocks in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). A common initial step in their utilization is the Friedel-Crafts acylation, which introduces a keto-group, providing a versatile handle for further chemical modifications.
This document will focus on a representative synthetic pathway starting from a p-substituted fluorobenzene derivative to illustrate its application as a pharmaceutical intermediate. We will detail the synthesis of the antipsychotic drug Penfluridol, which involves intermediates structurally related to derivatives of 1-fluoro-4-isopropylbenzene.
Synthetic Application: Synthesis of Penfluridol Intermediate
A crucial step towards this intermediate is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride to produce 3-(4-fluorobenzoyl)propanoic acid. This γ-keto acid is a versatile precursor for building the butyl chain of the final drug.
Experimental Protocol: Friedel-Crafts Acylation of Fluorobenzene
This protocol describes the synthesis of 3-(4-fluorobenzoyl)propanoic acid, a key precursor in the synthesis of Penfluridol.
Materials:
Succinic anhydride
Fluorobenzene
Anhydrous aluminum chloride (AlCl₃)
Concentrated hydrochloric acid (HCl)
Water
Mechanical stirrer
Condenser
Thermometer
Reaction flask
Procedure:
In a 500 mL three-necked reaction flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 17.1 g (0.171 mol) of succinic anhydride and 105 g (1.09 mol) of fluorobenzene. Stir the mixture until the succinic anhydride is dissolved.
In one portion, add 60 g (0.306 mol) of dry aluminum chloride while stirring.
Heat the reaction mixture to 100 °C and stir for 2 hours.
After 2 hours, add 165 mL of 10% (w/w) hydrochloric acid and stir vigorously for 30 minutes.
Isolate the product, which will be a solid.
The crude product can be further purified by recrystallization.
The 3-(4-fluorobenzoyl)propanoic acid can then be converted to 4,4-bis(4-fluorophenyl)butanoic acid, a key intermediate for Penfluridol. This is achieved through a Stobbe condensation with diethyl succinate, followed by hydrolysis and catalytic hydrogenation.[1]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of the Penfluridol intermediate starting from fluorobenzene.
Synthetic route to a key Penfluridol intermediate.
Application in the Synthesis of Fluspirilene
Another relevant example is the synthesis of the antipsychotic drug Fluspirilene. While not starting directly from 1-fluoro-4-isopropylbenzene, its synthesis involves the key intermediate 4,4-bis(4-fluorophenyl)butyl halide . This highlights the importance of the 4-fluorophenyl butyl moiety in this class of drugs.
Synthesis of the 4,4-bis(4-fluorophenyl)butyl halide intermediate
One synthetic approach to this intermediate starts from γ-butyrolactone and 4-fluorophenyl magnesium bromide. The resulting diol is then dehydrated, brominated, and hydrogenated to yield the desired alkylating agent.
Experimental Workflow for Fluspirilene Intermediate
The following diagram outlines the synthesis of the key 4,4-bis(4-fluorophenyl)butyl bromide intermediate.
Synthesis of a key intermediate for Fluspirilene.
Mechanism of Action: Fluspirilene and Dopamine/Serotonin Pathways
Fluspirilene is a typical antipsychotic that primarily exerts its therapeutic effects through the antagonism of dopamine D2 receptors and, to a lesser extent, serotonin 5-HT2A receptors in the brain. Overactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). By blocking D2 receptors in this pathway, Fluspirilene reduces dopaminergic neurotransmission, leading to an alleviation of these symptoms. Its action on 5-HT2A receptors may contribute to its effects on the negative symptoms of schizophrenia.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of Fluspirilene at the synaptic level.
Mechanism of action of Fluspirilene.
Conclusion
1-Fluoro-4-isopropylbenzene and related p-substituted fluorobenzenes are valuable intermediates in the pharmaceutical industry. Their utility is often initiated by electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, to introduce functional groups that can be further elaborated to construct complex drug molecules. The examples of Penfluridol and Fluspirilene synthesis illustrate the importance of the fluorophenyl moiety in the development of antipsychotic drugs. The detailed protocols and workflows provided herein serve as a guide for researchers in the synthesis of such compounds.
Application Notes and Protocols: 1-Fluoro-4-isopropylbenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of 1-fluoro-4-isopropylbenzene (also known as 4-fluorocumene) in va...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-fluoro-4-isopropylbenzene (also known as 4-fluorocumene) in various organic synthesis applications. This versatile building block is a key intermediate in the preparation of pharmaceuticals and agrochemicals.[1][2][3]
Overview of Synthetic Applications
1-Fluoro-4-isopropylbenzene serves as a versatile starting material for a range of chemical transformations, enabling the introduction of the 4-isopropylphenyl moiety into more complex molecules. Key applications include its use in electrophilic aromatic substitution, nucleophilic aromatic substitution, and cross-coupling reactions.
Physical and Chemical Properties:
Property
Value
CAS Number
403-39-4
Molecular Formula
C₉H₁₁F
Molecular Weight
138.18 g/mol
Appearance
Colorless to light yellow liquid
Boiling Point
155-156 °C
Storage
Sealed in dry, room temperature conditions
Application in Agrochemical Synthesis: Synthesis of Flufenacet Intermediate
1-Fluoro-4-isopropylbenzene is a precursor for the synthesis of N-(4-fluorophenyl)-N-isopropylaniline, a key intermediate in the production of the herbicide Flufenacet.[1][2][3][4] The synthetic route involves the transformation of the isopropyl group to an amino group, followed by N-isopropylation.
Protocol 1: Synthesis of 4-Fluoro-N-isopropylaniline
This protocol outlines a potential multi-step synthesis of 4-fluoro-N-isopropylaniline from 1-fluoro-4-nitrobenzene, which can be prepared from 1-fluoro-4-isopropylbenzene via oxidation and nitration.
Step 1: Oxidation of 1-Fluoro-4-isopropylbenzene to 4-Fluorobenzoic Acid
Reaction: In a round-bottom flask, 1-fluoro-4-isopropylbenzene (1 equiv.) is dissolved in a mixture of pyridine and water. Potassium permanganate (3 equiv.) is added portion-wise, and the mixture is heated to reflux for 8 hours.
Work-up: The reaction mixture is cooled to room temperature, and the manganese dioxide is filtered off. The filtrate is acidified with concentrated HCl, and the resulting precipitate is collected by filtration, washed with cold water, and dried to afford 4-fluorobenzoic acid.
Step 2: Nitration of 4-Fluorobenzoic Acid to 4-Fluoro-3-nitrobenzoic Acid
Reaction: 4-Fluorobenzoic acid (1 equiv.) is added to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
Work-up: The reaction mixture is poured onto ice, and the precipitate is filtered, washed with water, and dried to yield 4-fluoro-3-nitrobenzoic acid.
Step 3: Reduction of 4-Fluoro-3-nitrobenzoic Acid to 4-Amino-3-nitrobenzoic Acid
Reaction: 4-Fluoro-3-nitrobenzoic acid (1 equiv.) is dissolved in ethanol, and a solution of sodium sulfide (3 equiv.) in water is added. The mixture is heated to reflux for 4 hours.
Work-up: The solvent is removed under reduced pressure, and the residue is dissolved in water and acidified with acetic acid. The precipitate is collected by filtration and dried.
Step 4: Decarboxylation to 4-Fluoro-2-nitroaniline
Reaction: 4-Amino-3-nitrobenzoic acid is heated in quinoline with a catalytic amount of copper powder until gas evolution ceases.
Work-up: The mixture is cooled, diluted with ether, and the copper is filtered off. The filtrate is washed with dilute HCl, water, and brine, then dried over sodium sulfate. The solvent is evaporated to give 4-fluoro-2-nitroaniline.
Step 5: N-Isopropylation to N-Isopropyl-4-fluoro-2-nitroaniline
Reaction: A mixture of 4-fluoro-2-nitroaniline (1 equiv.), 2-bromopropane (1.5 equiv.), and potassium carbonate (2 equiv.) in DMF is heated at 80 °C for 12 hours.
Work-up: The reaction is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the product.
Step 6: Reduction to 4-Fluoro-N-isopropylaniline
Reaction: N-Isopropyl-4-fluoro-2-nitroaniline is reduced using a standard procedure, such as catalytic hydrogenation with Pd/C or reduction with SnCl₂ in HCl.
Caption: Synthesis of a Flufenacet intermediate.
Electrophilic Aromatic Substitution Reactions
The isopropyl group in 1-fluoro-4-isopropylbenzene is an ortho-, para-directing and activating group, while the fluorine atom is ortho-, para-directing but deactivating. The interplay of these effects directs incoming electrophiles primarily to the positions ortho to the isopropyl group.
Protocol 2: Friedel-Crafts Acylation
This protocol describes the acylation of 1-fluoro-4-isopropylbenzene with acetyl chloride to yield 2-acetyl-4-fluoro-1-isopropylbenzene.[5][6][7][8]
Reagents and Conditions:
Reagent/Condition
Quantity/Value
1-Fluoro-4-isopropylbenzene
1 equiv.
Acetyl Chloride
1.1 equiv.
Aluminum Chloride (AlCl₃)
1.2 equiv.
Dichloromethane (DCM)
Anhydrous
Temperature
0 °C to room temperature
Reaction Time
2 hours
Procedure:
To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C under a nitrogen atmosphere, slowly add acetyl chloride.
After 15 minutes, add a solution of 1-fluoro-4-isopropylbenzene in dry DCM dropwise, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 2 hours.
Pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography or distillation.
Caption: Friedel-Crafts acylation workflow.
Protocol 3: Vilsmeier-Haack Formylation
This reaction introduces a formyl group onto the aromatic ring.[9][10][11][12][13]
Reagents and Conditions:
Reagent/Condition
Quantity/Value
1-Fluoro-4-isopropylbenzene
1 equiv.
Phosphorus Oxychloride (POCl₃)
1.5 equiv.
N,N-Dimethylformamide (DMF)
Solvent and reagent
Temperature
0 °C to 90 °C
Reaction Time
4 hours
Procedure:
Cool DMF to 0 °C and slowly add POCl₃ with stirring to form the Vilsmeier reagent.
Add 1-fluoro-4-isopropylbenzene to the Vilsmeier reagent at 0 °C.
Heat the reaction mixture to 90 °C for 4 hours.
Cool the mixture and pour it into ice water.
Neutralize with a sodium hydroxide solution and extract the product with ethyl acetate.
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
Purify the resulting aldehyde by column chromatography.
Caption: Vilsmeier-Haack formylation workflow.
Nucleophilic Aromatic Substitution (SNAr)
While 1-fluoro-4-isopropylbenzene is not activated towards traditional SNAr reactions due to the lack of a strong electron-withdrawing group, modern cross-coupling methods like the Buchwald-Hartwig amination can be employed for C-N bond formation.[14][15][16][17][18]
Protocol 4: Buchwald-Hartwig Amination
This protocol describes the coupling of 1-fluoro-4-isopropylbenzene with a primary amine.
Reagents and Conditions:
Reagent/Condition
Quantity/Value
1-Fluoro-4-isopropylbenzene
1 equiv.
Primary Amine
1.2 equiv.
Pd₂(dba)₃
2 mol %
Xantphos
4 mol %
Sodium tert-butoxide (NaOtBu)
1.4 equiv.
Toluene
Anhydrous
Temperature
100 °C
Reaction Time
12-24 hours
Procedure:
In a glovebox, combine Pd₂(dba)₃, Xantphos, and NaOtBu in a Schlenk tube.
Add anhydrous toluene, 1-fluoro-4-isopropylbenzene, and the primary amine.
Seal the tube and heat the mixture at 100 °C for 12-24 hours.
Cool the reaction to room temperature, dilute with ether, and filter through Celite.
Concentrate the filtrate and purify the residue by column chromatography.
Caption: Buchwald-Hartwig amination workflow.
Palladium-Catalyzed Cross-Coupling Reactions
To participate in cross-coupling reactions, 1-fluoro-4-isopropylbenzene can be first converted to a more reactive derivative, such as a Grignard reagent, an organolithium species, or a boronic acid.
Protocol 5: Sonogashira Coupling via a Bromo-Intermediate
This protocol involves the bromination of 1-fluoro-4-isopropylbenzene followed by a Sonogashira coupling.[19][20][21][22][23]
Step 1: Bromination of 1-Fluoro-4-isopropylbenzene
Reaction: To a solution of 1-fluoro-4-isopropylbenzene (1 equiv.) in a suitable solvent (e.g., CCl₄), add N-bromosuccinimide (NBS) (1.1 equiv.) and a radical initiator such as AIBN. Reflux the mixture until the reaction is complete (monitored by TLC).
Work-up: Cool the reaction, filter off the succinimide, and wash the filtrate with sodium thiosulfate solution and brine. Dry the organic layer and concentrate to obtain 2-bromo-1-fluoro-4-isopropylbenzene.
Step 2: Sonogashira Coupling
Reagents and Conditions:
Reagent/Condition
Quantity/Value
2-Bromo-1-fluoro-4-isopropylbenzene
1 equiv.
Terminal Alkyne
1.2 equiv.
Pd(PPh₃)₂Cl₂
2 mol %
Copper(I) Iodide (CuI)
4 mol %
Triethylamine (Et₃N)
Solvent and base
Temperature
Room temperature to 60 °C
Reaction Time
6-12 hours
Procedure:
To a solution of 2-bromo-1-fluoro-4-isopropylbenzene and the terminal alkyne in triethylamine, add Pd(PPh₃)₂Cl₂ and CuI under a nitrogen atmosphere.
Stir the reaction at the appropriate temperature until completion.
Filter the reaction mixture through Celite and concentrate the filtrate.
Dissolve the residue in an organic solvent, wash with ammonium chloride solution and brine, dry, and concentrate.
Application Notes and Protocols for the Fluorination of Cumene
For Researchers, Scientists, and Drug Development Professionals This document provides detailed experimental protocols for the fluorination of cumene, a valuable transformation for introducing fluorine into a common orga...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the fluorination of cumene, a valuable transformation for introducing fluorine into a common organic scaffold. The inclusion of fluorine can significantly alter the physicochemical and biological properties of molecules, making these methods highly relevant for pharmaceutical and materials science research. Three primary methods are detailed: Manganese-Catalyzed C-H Fluorination, Anodic (Electrochemical) Fluorination, and Photocatalytic C-H Fluorination.
Data Presentation
The following table summarizes the expected quantitative data for the fluorination of cumene based on the described protocols. Please note that specific yields and selectivity can vary based on the precise reaction conditions and scale.
Electrochemical cell with a platinum or nickel anode
Dependent on benzylic cation stability
Primarily benzylic fluorination
Photocatalytic C-H Fluorination
N-Fluorobenzenesulfonimide (NFSI)
Decatungstate photocatalyst or AIBN
Moderate to excellent
Selective for the benzylic C(sp³)-H bond
Experimental Protocols
Manganese-Catalyzed Benzylic C-H Fluorination
This protocol describes the selective fluorination of the benzylic C-H bond of cumene using a manganese salen catalyst.[1][2] This method is advantageous due to its use of readily available catalysts and fluoride sources.[1][2]
Materials:
Cumene
Manganese(III) salen chloride [Mn(salen)Cl]
Triethylamine trihydrofluoride (TREAT·HF)
Silver fluoride (AgF)
Acetonitrile (anhydrous)
Dichloromethane (anhydrous)
Inert gas (Argon or Nitrogen)
Standard laboratory glassware
Stir plate and magnetic stir bar
Procedure:
To a dry flask under an inert atmosphere, add the manganese salen catalyst (e.g., Mn(salen)Cl, 5 mol%).
Add a mixture of anhydrous acetonitrile and dichloromethane (3:1 v/v) as the solvent.
Add cumene (1.0 mmol, 1.0 equivalent) to the reaction mixture.
In a separate container, prepare a solution of the fluoride source by dissolving triethylamine trihydrofluoride (TREAT·HF, 2.0 equivalents) and silver fluoride (AgF, 2.0 equivalents) in anhydrous acetonitrile. Caution: Handle fluoride sources with appropriate personal protective equipment.
Slowly add the fluoride solution to the reaction mixture containing the catalyst and substrate.
Stir the reaction mixture at room temperature for 1-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
Extract the product with dichloromethane (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the monofluorinated cumene derivative.
Anodic (Electrochemical) Benzylic Fluorination
This protocol outlines the electrochemical fluorination of cumene at the benzylic position.[3][4] The yield of this reaction is highly dependent on the stability of the benzylic carbocation intermediate.[3][4]
Materials:
Cumene
Tetraethylammonium tetrafluoroborate (Et₄NF·4HF)
Anhydrous acetonitrile
Undivided electrochemical cell
Platinum or Nickel anode
Platinum or Nickel cathode
DC power supply
Inert gas (Argon or Nitrogen)
Procedure:
Set up the undivided electrochemical cell with the chosen anode and cathode materials.
Under an inert atmosphere, add anhydrous acetonitrile to the cell.
Add tetraethylammonium tetrafluoroborate (Et₄NF·4HF) as the supporting electrolyte and fluorine source.
Add cumene (1.0 mmol) to the electrolyte solution.
Apply a constant current or potential to the cell. The specific current density or potential should be optimized for the reaction.
Maintain the reaction at a controlled temperature (e.g., room temperature) and stir the solution throughout the electrolysis.
Monitor the consumption of the starting material by GC-MS.
After the electrolysis is complete, disconnect the power supply.
Work up the reaction mixture by pouring it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether).
Extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the product by flash chromatography or distillation.
Photocatalytic Benzylic C-H Fluorination
This protocol utilizes a photocatalyst to activate the benzylic C-H bond of cumene for fluorination with N-fluorobenzenesulfonimide (NFSI).[5] This method offers a mild and selective approach to benzylic fluorination.[6]
Materials:
Cumene
N-Fluorobenzenesulfonimide (NFSI)
Decatungstate photocatalyst (e.g., (n-Bu₄N)₄W₁₀O₃₂) or AIBN
Lithium carbonate (Li₂CO₃)
Anhydrous acetonitrile
Visible light source (e.g., blue LED lamp)
Inert gas (Argon or Nitrogen)
Schlenk tube or similar reaction vessel
Procedure:
To a Schlenk tube, add the photocatalyst (e.g., decatungstate, 1-2 mol%) or radical initiator (AIBN, 10 mol%).
Application Notes and Protocols: 1-Fluoro-4-isopropylbenzene as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction 1-Fluoro-4-isopropylbenzene, also known as 4-fluorocumene, is a valuable and versatile building block in medicinal chemistry. Its unique struct...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-4-isopropylbenzene, also known as 4-fluorocumene, is a valuable and versatile building block in medicinal chemistry. Its unique structural features—a lipophilic isopropyl group and a fluorine atom on a phenyl ring—offer medicinal chemists a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The isopropyl group can enhance binding to hydrophobic pockets in target proteins, while the fluorine atom can improve metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions. These attributes make 1-fluoro-4-isopropylbenzene an attractive starting material for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, antimicrobial agents, and central nervous system (CNS) active compounds.
This document provides detailed application notes and experimental protocols for the use of 1-fluoro-4-isopropylbenzene in the synthesis of key intermediates and potential therapeutic agents.
Key Applications in Medicinal Chemistry
The 4-isopropylphenyl moiety derived from 1-fluoro-4-isopropylbenzene is a common feature in a variety of bioactive compounds. Its incorporation can significantly influence a molecule's biological activity.
Synthesis of 1-(4-isopropylphenyl)piperazine: A Key Intermediate
One of the most important applications of 1-fluoro-4-isopropylbenzene is in the synthesis of 1-(4-isopropylphenyl)piperazine. This intermediate is a cornerstone for the development of a diverse array of therapeutic agents. The piperazine ring serves as a versatile scaffold that can be further functionalized to interact with various biological targets.
Logical Relationship: From Building Block to Bioactive Molecules
Caption: Synthetic pathway from 1-fluoro-4-isopropylbenzene to bioactive molecules.
Incorporation into Kinase Inhibitors
The 4-isopropylphenyl group can effectively occupy the hydrophobic back pocket of the ATP-binding site of many kinases. The fluorine atom can act as a hydrogen bond acceptor, further enhancing binding affinity. The strategic placement of this moiety can lead to potent and selective kinase inhibitors for oncology and inflammatory diseases.
Development of Antimicrobial Agents
Piperazine derivatives containing the 4-isopropylphenyl group have shown promising antimicrobial and antifungal activities. This structural motif can be optimized to improve potency against various bacterial and fungal strains.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-isopropylphenyl)piperazine via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the synthesis of 1-(4-isopropylphenyl)piperazine from 1-fluoro-4-isopropylbenzene and piperazine.
Experimental Workflow
Caption: General workflow for the synthesis of 1-(4-isopropylphenyl)piperazine.
Materials:
1-Fluoro-4-isopropylbenzene
Piperazine (anhydrous)
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
In a round-bottom flask, dissolve 1-fluoro-4-isopropylbenzene (1.0 eq) in DMF or DMSO.
Add anhydrous piperazine (2.0-3.0 eq) and a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
Heat the reaction mixture to a temperature between 80 °C and 120 °C.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Once the reaction is complete, cool the mixture to room temperature.
Pour the reaction mixture into ice-cold water and extract the product with an organic solvent such as ethyl acetate.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 1-(4-isopropylphenyl)piperazine.
Expected Yield: Yields for this type of reaction are typically in the range of 70-90%, depending on the specific conditions and scale.
Quantitative Data
The following table summarizes representative biological activity data for compounds containing the 4-isopropylphenylpiperazine scaffold.
Derivatives of 1-(4-isopropylphenyl)piperazine have been shown to interact with various signaling pathways, primarily due to the versatile nature of the piperazine core, which can be modified to target a wide range of receptors and enzymes.
Potential Signaling Pathway Interactions
Caption: Potential biological targets and pathways for 1-(4-isopropylphenyl)piperazine derivatives.
Conclusion
1-Fluoro-4-isopropylbenzene is a highly valuable building block for medicinal chemists. Its utility in the synthesis of key intermediates like 1-(4-isopropylphenyl)piperazine opens up avenues for the development of a wide range of therapeutic agents. The straightforward and efficient synthetic protocols, combined with the favorable physicochemical properties imparted by the 4-isopropylphenyl moiety, make it a strategic choice in modern drug discovery programs. The provided protocols and data serve as a foundation for researchers to explore the full potential of this versatile building block in their own research endeavors.
Application Notes and Protocols: Grignard Reaction Involving 1-Fluoro-4-isopropylbenzene
For Researchers, Scientists, and Drug Development Professionals Introduction The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the creation of a highly nuc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the creation of a highly nucleophilic organomagnesium halide reagent.[1] While typically formed from organochlorides, bromides, and iodides, the synthesis of Grignard reagents from organofluorides, such as 1-fluoro-4-isopropylbenzene, presents a significant challenge. The carbon-fluorine (C-F) bond is the strongest carbon-halogen bond, making its oxidative addition to magnesium metal energetically unfavorable under standard conditions.[2][3] Consequently, direct reaction with magnesium turnings is often unsuccessful or results in extremely low yields.[4]
To overcome this high activation energy, specialized techniques are required. One of the most effective methods involves the use of highly reactive, finely divided "Rieke" magnesium, prepared by the reduction of a magnesium salt. This activated magnesium possesses a high surface area and is free of the passivating oxide layer that coats standard magnesium turnings, enabling the reaction to proceed.[2]
This document provides a detailed protocol for the preparation of 4-isopropylphenylmagnesium fluoride from 1-fluoro-4-isopropylbenzene using Rieke magnesium. It further describes its subsequent reaction with a model electrophile, carbon dioxide (dry ice), to synthesize 4-isopropylbenzoic acid. This application is particularly relevant for drug development, where the isopropylphenyl moiety is a common structural motif.
Data Presentation
The successful formation of a Grignard reagent from an aryl halide is highly dependent on the halogen and the reaction conditions. The following table summarizes typical yields for Grignard reagent formation and subsequent carboxylation, highlighting the challenges associated with aryl fluorides compared to their more reactive counterparts.
Caution: All Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be rigorously flame-dried or oven-dried before use, and the reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are critical.[5]
Part 1: Preparation of Activated Rieke Magnesium
This protocol describes the in-situ preparation of highly reactive magnesium from the reduction of magnesium chloride with potassium.
Materials:
Magnesium chloride (anhydrous, MgCl₂)
Potassium (K) metal
Potassium Iodide (KI) - as an electron carrier
Anhydrous Tetrahydrofuran (THF)
Three-neck round-bottom flask, flame-dried
Reflux condenser, flame-dried
Inert gas inlet (N₂ or Ar)
Magnetic stirrer and stir bar
Procedure:
Apparatus Setup: Assemble the three-neck flask with the reflux condenser, inert gas inlet, and a rubber septum for reagent addition. Maintain a positive pressure of inert gas throughout the procedure.
Reagent Addition: To the flask, add anhydrous MgCl₂ (1.2 equivalents), potassium metal (2.2 equivalents, cut into small pieces), and a catalytic amount of KI (0.1 equivalents).
Solvent Addition: Add anhydrous THF via cannula or syringe to the flask.
Reaction: Heat the stirred suspension to reflux. The reaction mixture will turn from colorless to a dark black, indicating the formation of finely divided, active magnesium. Maintain reflux for 2-3 hours to ensure complete reduction.
Cooling: After the reaction is complete, remove the heat source and allow the black suspension of activated magnesium to cool to room temperature. This suspension is used directly in the next step.
Part 2: Synthesis of 4-isopropylphenylmagnesium fluoride
Materials:
Suspension of activated magnesium in THF (from Part 1)
1-Fluoro-4-isopropylbenzene
Anhydrous Tetrahydrofuran (THF)
Addition funnel, flame-dried
Procedure:
Prepare Aryl Fluoride Solution: In a separate dry flask, prepare a solution of 1-fluoro-4-isopropylbenzene (1.0 equivalent) in anhydrous THF.
Initiate Reaction: Transfer the aryl fluoride solution to an addition funnel and add it dropwise to the stirred suspension of activated magnesium. The reaction is exothermic, and a gentle reflux may be observed.
Complete Addition: Continue the dropwise addition at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice-water bath.
Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours, or until the magnesium has been consumed, to ensure complete formation of the Grignard reagent. The resulting dark grey or brownish solution is 4-isopropylphenylmagnesium fluoride.
Part 3: Reaction with Carbon Dioxide (Carboxylation)
Materials:
Solution of 4-isopropylphenylmagnesium fluoride in THF
Dry ice (solid CO₂)
Large beaker
Diethyl ether
Hydrochloric acid (HCl), 3M aqueous solution
Procedure:
Prepare Electrophile: Place a generous excess of freshly crushed dry ice into a large, dry beaker.
Carboxylation: While stirring the dry ice, slowly pour the prepared Grignard reagent solution over it. A vigorous reaction will occur. Use a glass rod to break up any large clumps that form.
Evaporation: Allow the mixture to stand until the excess dry ice has sublimated and the mixture has reached room temperature.
Workup and Protonation: Slowly and carefully quench the reaction by adding 3M HCl solution. This will protonate the carboxylate salt to form the carboxylic acid and dissolve the remaining magnesium salts. Continue adding acid until the aqueous layer is acidic (test with pH paper) and all solids have dissolved.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.[6]
Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated sodium chloride solution (brine).
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 4-isopropylbenzoic acid.
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) to yield the final product.
Visualizations
Experimental Workflow
Caption: Workflow for synthesis via activated magnesium.
Reaction Mechanism Overview
Caption: Mechanism of Grignard formation and carboxylation.
Application Notes and Protocols for Suzuki Coupling Reactions with 1-Fluoro-4-isopropylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 1-fluoro-4-isopropylbenzene a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 1-fluoro-4-isopropylbenzene and its derivatives. Given the challenging nature of activating the C-F bond, this guide outlines effective catalytic systems, optimized reaction conditions, and a representative protocol to facilitate the synthesis of 4-isopropylbiphenyl compounds, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] While aryl iodides and bromides are common substrates, the use of aryl fluorides like 1-fluoro-4-isopropylbenzene presents a significant challenge due to the high bond dissociation energy of the C-F bond.[2] Overcoming this hurdle requires specialized palladium catalysts and carefully optimized reaction conditions.[2][3] Activation of the C-F bond is often facilitated by the use of electron-rich and bulky phosphine ligands in conjunction with a palladium source.[2]
These application notes provide a summary of reaction conditions reported for similar aryl fluorides and a generalized, robust protocol that can be adapted for 1-fluoro-4-isopropylbenzene derivatives.
Data Presentation: Reaction Conditions for Suzuki Coupling of Aryl Halides
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of various aryl halides, with a focus on fluorinated compounds, to provide a basis for optimizing the reaction with 1-fluoro-4-isopropylbenzene.
Entry
Aryl Halide
Boronic Acid
Pd Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
1-Bromo-4-fluorobenzene
4-Fluorophenylboronic acid
G-COOH-Pd-10
-
K₂CO₃
DMF/H₂O (95:5)
110
48
>95
2
1-Bromo-4-fluorobenzene
Phenylboronic acid
G-COOH-Pd-10
-
K₂CO₃
DMF/H₂O (95:5)
110
48
~95
3
(Fluoroarene)tricarbonylchromium(0)
Arylboronic acid
Pd₂(dba)₃
PMe₃
Cs₂CO₃
DME
Reflux
-
up to 87
4
Electron-deficient aryl fluorides
Aryl N-tosylhydrazones
Pd(OAc)₂ (10)
P(o-tol)₃ (20)
K₂CO₃
Toluene
110
12
up to 86
5
p-Nitrochlorobenzene
Phenylboronic acid
Nano-Pd
-
K₂CO₃
H₂O
120
36
High
Note: This table presents data from various sources for structurally related compounds to guide experimental design.[4][5][6][7][8] Direct yield for 1-fluoro-4-isopropylbenzene under these exact conditions may vary and requires optimization.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of 1-fluoro-4-isopropylbenzene with an arylboronic acid. This protocol is based on established methodologies for the coupling of challenging aryl fluorides.[9]
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Inert gas (Argon or Nitrogen)
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Magnetic stirrer and heating mantle
General Experimental Procedure
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-4-isopropylbenzene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add the catalyst and ligand to the Schlenk flask.
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
Solvent Addition: Under a positive pressure of the inert gas, add a degassed mixture of toluene and water (e.g., 4:1 v/v, 5 mL) via syringe.
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-isopropylbiphenyl derivative.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[10]
Application Notes and Protocols for the Derivatization of 1-Fluoro-4-isopropylbenzene
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the derivatization of 1-fluoro-4-isopropylbenzene, a key intermediate in pharmaceutical synthesis. Th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 1-fluoro-4-isopropylbenzene, a key intermediate in pharmaceutical synthesis. The following sections describe common electrophilic aromatic substitution reactions—nitration, bromination, and Friedel-Crafts acylation—to functionalize the aromatic ring for further synthetic transformations.
Introduction
1-Fluoro-4-isopropylbenzene, also known as 4-fluorocumene, is a valuable starting material in the synthesis of various organic molecules, particularly in the development of novel pharmaceutical agents. Its derivatization through electrophilic aromatic substitution allows for the introduction of key functional groups, paving the way for the construction of more complex molecular architectures. The regioselectivity of these reactions is governed by the directing effects of the activating ortho,para-directing isopropyl group and the deactivating ortho,para-directing fluorine atom. The isopropyl group's stronger activating effect typically directs substitution to the positions ortho to it.
Key Derivatization Reactions
Several key reactions can be employed to derivatize 1-fluoro-4-isopropylbenzene. The following protocols are based on established methods for similar substrates and have been adapted for this specific compound.
Data Summary
The following table summarizes the expected products and typical yields for the described derivatization reactions of 1-fluoro-4-isopropylbenzene.
Reaction Type
Reagents
Product
Typical Yield (%)
Nitration
HNO₃, H₂SO₄
1-Fluoro-2-isopropyl-4-nitrobenzene
85-95%
Bromination
N-Bromosuccinimide (NBS), CCl₄
2-Bromo-4-fluoro-1-isopropylbenzene
70-80%
Friedel-Crafts Acylation
Acetyl chloride, AlCl₃, CH₂Cl₂
1-(4-Fluoro-2-isopropylphenyl)ethanone
75-85%
Experimental Protocols
Nitration of 1-Fluoro-4-isopropylbenzene
This protocol describes the synthesis of 1-fluoro-2-isopropyl-4-nitrobenzene.
Materials:
1-Fluoro-4-isopropylbenzene
Concentrated Nitric Acid (HNO₃)
Concentrated Sulfuric Acid (H₂SO₄)
Ice
Dichloromethane (CH₂Cl₂)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer
Dropping funnel
Separatory funnel
Rotary evaporator
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.
Slowly add 10 mL of concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10°C.
In a separate flask, dissolve 5.0 g of 1-fluoro-4-isopropylbenzene in 20 mL of dichloromethane.
Slowly add the nitrating mixture (from step 2) to the solution of 1-fluoro-4-isopropylbenzene dropwise over 30 minutes, ensuring the reaction temperature does not exceed 10°C.
After the addition is complete, continue stirring the mixture at 0°C for 1 hour.
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
Carefully pour the reaction mixture over 100 g of crushed ice and transfer to a separatory funnel.
Separate the organic layer and wash it sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Bromination of 1-Fluoro-4-isopropylbenzene
This protocol details the synthesis of 2-bromo-4-fluoro-1-isopropylbenzene using N-bromosuccinimide.
Materials:
1-Fluoro-4-isopropylbenzene
N-Bromosuccinimide (NBS)
Carbon Tetrachloride (CCl₄)
Benzoyl Peroxide (initiator)
Sodium Thiosulfate (Na₂S₂O₃) solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask with reflux condenser
Magnetic stirrer
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
To a solution of 5.0 g of 1-fluoro-4-isopropylbenzene in 50 mL of carbon tetrachloride in a round-bottom flask, add 6.4 g of N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
Heat the mixture to reflux with stirring for 4 hours.
Cool the reaction mixture to room temperature and filter off the succinimide by-product.
Wash the filtrate with 50 mL of 10% aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by 50 mL of water.
Separate the organic layer and dry it over anhydrous sodium sulfate.
Filter and remove the solvent under reduced pressure using a rotary evaporator.
The resulting crude product can be purified by vacuum distillation or column chromatography.
Friedel-Crafts Acylation of 1-Fluoro-4-isopropylbenzene
This protocol outlines the synthesis of 1-(4-fluoro-2-isopropylphenyl)ethanone.
Materials:
1-Fluoro-4-isopropylbenzene
Anhydrous Aluminum Chloride (AlCl₃)
Acetyl Chloride (CH₃COCl)
Anhydrous Dichloromethane (CH₂Cl₂)
Ice
Concentrated Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Anhydrous Magnesium Sulfate (MgSO₄)
Three-necked round-bottom flask
Magnetic stirrer
Dropping funnel
Reflux condenser with a drying tube
Separatory funnel
Rotary evaporator
Procedure:
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser protected by a drying tube, suspend 6.0 g of anhydrous aluminum chloride in 30 mL of anhydrous dichloromethane.
Cool the suspension to 0°C in an ice bath.
Slowly add 3.5 g of acetyl chloride dropwise to the suspension with vigorous stirring.
After the addition is complete, add a solution of 5.0 g of 1-fluoro-4-isopropylbenzene in 15 mL of anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
Carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
The crude product can be purified by column chromatography or distillation under reduced pressure.
Visualizations
The following diagrams illustrate the reaction pathways and a general experimental workflow for the derivatization of 1-fluoro-4-isopropylbenzene.
Caption: Reaction pathways for the derivatization of 1-fluoro-4-isopropylbenzene.
Caption: General experimental workflow for the derivatization reactions.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 1-Fluoro-4-isopropylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Fluoro-4-isopro...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Fluoro-4-isopropylbenzene, a key intermediate in various pharmaceutical and agrochemical applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 1-Fluoro-4-isopropylbenzene?
A1: The most established and widely used method for the synthesis of 1-Fluoro-4-isopropylbenzene is the Balz-Schiemann reaction.[1][2] This reaction involves the diazotization of 4-isopropylaniline to form a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the desired aryl fluoride.[2][3]
Q2: What are the critical steps in the Balz-Schiemann reaction for this synthesis?
A2: The Balz-Schiemann reaction for this synthesis consists of two critical stages:
Diazotization: This step involves the reaction of 4-isopropylaniline with nitrous acid (generated in-situ from sodium nitrite and a strong acid like fluoroboric acid) to form 4-isopropylbenzenediazonium tetrafluoroborate.[2][4] Careful temperature control is crucial during this stage to prevent the decomposition of the diazonium salt.
Thermal Decomposition: The isolated and dried diazonium salt is then heated, leading to its decomposition into 1-Fluoro-4-isopropylbenzene, nitrogen gas, and boron trifluoride.[5][6] The temperature and conditions of this decomposition significantly impact the final yield and purity.
Q3: Are there any significant safety concerns associated with this synthesis?
A3: Yes, the primary safety concern is the thermal instability of the isolated aryldiazonium tetrafluoroborate salt.[5][7] These salts can be explosive, and their decomposition can be highly exothermic.[5] It is imperative to handle the dried diazonium salt with care, avoid excessive heat or mechanical shock, and conduct the thermal decomposition step behind a blast shield.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low Yield of Diazonium Salt
Incomplete diazotization.
Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and ensure adequate mixing. Test for the presence of excess nitrous acid using starch-iodide paper.[8]
Decomposition of the diazonium salt during formation.
Maintain a low temperature and avoid localized heating. The addition of the sodium nitrite solution should be slow and controlled.
Low Yield of 1-Fluoro-4-isopropylbenzene during Decomposition
Sub-optimal decomposition temperature.
The optimal decomposition temperature can vary. It is advisable to perform the decomposition under reduced pressure to allow for distillation of the product as it forms, which can improve the yield.[9]
Formation of side products (e.g., phenol).
Ensure the diazonium salt is thoroughly dried before decomposition, as the presence of water can lead to the formation of 4-isopropylphenol.[7]
Incomplete decomposition.
Ensure the decomposition is heated for a sufficient duration until the evolution of nitrogen gas ceases.
Formation of Impurities
Presence of unreacted 4-isopropylaniline.
Improve the efficiency of the diazotization step. The final product can be purified by washing with dilute acid to remove any residual amine.
Formation of tar-like substances.
This can result from overheating during the decomposition step. Employing a milder decomposition method, such as photochemical decomposition, could be an alternative.[5] Using a high-boiling inert solvent can also help to control the temperature.
Difficulty in Isolating the Product
Product co-distills with impurities.
Purification by fractional distillation is often necessary. Washing the crude product with a dilute base solution can help remove phenolic impurities.[9]
Experimental Protocols
Key Experiment: Synthesis of 1-Fluoro-4-isopropylbenzene via the Balz-Schiemann Reaction
This protocol is a generalized procedure based on established Balz-Schiemann reaction methodologies. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.
Step 1: Diazotization of 4-isopropylaniline
In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, prepare a solution of 4-isopropylaniline in an aqueous solution of fluoroboric acid (HBF₄).
Cool the mixture to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution. The temperature must be maintained below 5 °C throughout the addition.
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
The precipitated 4-isopropylbenzenediazonium tetrafluoroborate is then collected by filtration.
The collected salt should be washed with cold water, followed by cold methanol, and finally with diethyl ether to facilitate drying.[9]
The salt should be dried in a vacuum desiccator, away from heat and light.
Step 2: Thermal Decomposition of 4-isopropylbenzenediazonium tetrafluoroborate
Place the dry diazonium salt in a distillation flask.
Gently heat the salt under reduced pressure. The decomposition will be evidenced by the evolution of nitrogen gas.
The 1-Fluoro-4-isopropylbenzene product will distill as it is formed. Collect the distillate in a cooled receiving flask.
Continue heating until the gas evolution ceases and no more product distills.
The collected crude product can be purified by washing with a dilute sodium hydroxide solution to remove any phenolic impurities, followed by a water wash, drying over an anhydrous drying agent (e.g., MgSO₄), and finally, fractional distillation.[9]
Data Presentation
Table 1: Influence of Counter-ion on Aryl Fluoride Yield in Balz-Schiemann Type Reactions
Technical Support Center: Purification of 1-Fluoro-4-isopropylbenzene by Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-fluoro-4-isopropylbenzene by distillation. This resource offers trou...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1-fluoro-4-isopropylbenzene by distillation. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of 1-fluoro-4-isopropylbenzene?
A1: The boiling point of 1-fluoro-4-isopropylbenzene is approximately 154-156 °C at atmospheric pressure. It is crucial to monitor the temperature during distillation to collect the pure fraction.
Q2: What are the most common impurities in a crude sample of 1-fluoro-4-isopropylbenzene?
A2: Common impurities often originate from the starting materials and side reactions during synthesis, which is typically a Friedel-Crafts alkylation. Potential impurities include unreacted fluorobenzene, isopropylbenzene, and polyalkylated species such as diisopropylbenzenes.
Q3: How can I tell if my product is pure after distillation?
A3: Purity can be assessed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and determination of the refractive index. A sharp, constant boiling point during distillation is also a good indicator of purity.
Q4: Can 1-fluoro-4-isopropylbenzene form an azeotrope?
Q5: What safety precautions should I take when distilling 1-fluoro-4-isopropylbenzene?
A5: 1-Fluoro-4-isopropylbenzene is a chemical that requires careful handling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting Guide
Issue
Potential Cause
Solution
Poor Separation of Product from Impurities
- Inefficient distillation column.- Distillation rate is too fast.- Fluctuating heat input.
- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Reduce the distillation rate to allow for proper vapor-liquid equilibrium to be established.- Ensure a steady and consistent heating source. Use a heating mantle with a stirrer for even heat distribution.
Product is Contaminated with Lower-Boiling Impurities
- The initial fraction (forerun) was not properly discarded.- The heating rate was increased too quickly at the beginning.
- Discard an initial forerun fraction before collecting the main product. This will remove more volatile impurities.- Increase the heat gradually to allow for a clear separation between the forerun and the main fraction.
Product is Contaminated with Higher-Boiling Impurities
- Distillation was carried out for too long or at too high a temperature.- "Bumping" of the liquid in the distillation flask.
- Stop the distillation when the temperature starts to rise above the expected boiling point of the product.- Use boiling chips or a magnetic stirrer to ensure smooth boiling and prevent bumping.
Low Yield of Purified Product
- Leaks in the distillation apparatus.- Condenser is not efficient enough.- Product hold-up in the distillation column.
- Check all glass joints for a proper seal. Use appropriate joint clips.- Ensure a steady and sufficient flow of cold water through the condenser.- For small-scale distillations, minimize the column length and packing to reduce surface area where the product can be retained.
The liquid in the Distillation Flask is Darkening or Decomposing
- The heating temperature is too high.- Presence of acidic or basic impurities catalyzing decomposition.
- Reduce the temperature of the heating source. Consider vacuum distillation to lower the boiling point.- Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation.
Quantitative Data
The following table summarizes the physical properties of 1-fluoro-4-isopropylbenzene and its potential impurities, which is critical for planning the distillation process.
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
Place the crude 1-fluoro-4-isopropylbenzene and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
Connect the fractionating column to the round-bottom flask.
Place the distillation head on top of the column and insert a thermometer. The top of the thermometer bulb should be level with the side arm of the distillation head leading to the condenser.
Attach the condenser to the distillation head and secure it. Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
Place a receiving flask at the outlet of the condenser.
Distillation Process:
Turn on the cooling water to the condenser.
Begin heating the round-bottom flask gently with the heating mantle. If using a magnetic stirrer, start the stirring.
Observe the temperature on the thermometer. The temperature will rise as the vapors travel up the column.
Collect the initial fraction (forerun) that distills at a lower temperature. This will contain more volatile impurities such as residual fluorobenzene.
As the temperature stabilizes at the boiling point of 1-fluoro-4-isopropylbenzene (154-156 °C), change the receiving flask to collect the pure product.
Maintain a slow and steady distillation rate by controlling the heat input.
Continue collecting the fraction as long as the temperature remains constant.
Completion:
Stop the distillation when the temperature begins to drop or rise sharply, or when only a small amount of liquid remains in the distillation flask. Do not distill to dryness.
Allow the apparatus to cool down completely before disassembling.
Transfer the purified 1-fluoro-4-isopropylbenzene to a clean, labeled storage container.
Experimental Workflow
Caption: Workflow for the purification of 1-fluoro-4-isopropylbenzene by fractional distillation.
Technical Support Center: Fluorination of Isopropylbenzene
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the electr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the electrophilic fluorination of isopropylbenzene (cumene).
Troubleshooting Guide & FAQs
This section is designed to help you navigate common challenges in the fluorination of isopropylbenzene, focusing on improving yield and selectivity.
Q1: My fluorination of isopropylbenzene is resulting in a low yield of the desired monofluorinated product. What are the potential causes and how can I improve it?
Low yields can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
Inactive Fluorinating Reagent:
Cause: Electrophilic fluorinating reagents like Selectfluor™ are sensitive to moisture. Contamination can lead to decomposition and reduced activity.
Solution: Ensure your fluorinating agent is stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon). Using a freshly opened bottle or a recently purified reagent is recommended.
Suboptimal Reaction Temperature:
Cause: The reaction temperature significantly influences the rate and selectivity. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can promote side reactions and decomposition.
Solution: Start with the recommended temperature from a literature protocol, typically ranging from room temperature to gentle heating. If the reaction is sluggish, consider a stepwise increase in temperature while monitoring the reaction progress by TLC or GC-MS.
Inappropriate Solvent:
Cause: The solvent plays a crucial role in solvating the reactants and stabilizing intermediates. A poor solvent choice can lead to low solubility of reagents or undesirable side reactions.
Solution: Acetonitrile is a commonly used solvent for reactions with Selectfluor™. Other polar, aprotic solvents like dichloromethane (DCM) or nitromethane can also be effective. A solvent screen might be necessary to find the optimal medium for your specific conditions.
Q2: I am observing the formation of multiple products, leading to low selectivity for the desired isomer. How can I control the regioselectivity (ortho/para ratio)?
The isopropyl group is an ortho-, para-director in electrophilic aromatic substitution. However, achieving high selectivity for one isomer over the other can be challenging.
Steric Hindrance:
Cause: The bulky isopropyl group can sterically hinder the attack of the electrophile at the ortho positions, favoring substitution at the less hindered para position.
Solution: To enhance para-selectivity, you can sometimes employ a bulkier fluorinating agent or add a coordinating Lewis acid that may increase the effective size of the electrophile.
Reaction Temperature:
Cause: Higher temperatures can sometimes overcome the steric barrier, leading to a higher proportion of the ortho-isomer.
Solution: To favor the para-isomer, running the reaction at a lower temperature is generally recommended.
Catalyst/Promoter:
Cause: The choice of acid catalyst or promoter can influence the ortho/para ratio.
Solution: While strong acids like trifluoromethanesulfonic acid can promote the reaction, they may also affect the isomer distribution. Experimenting with different Lewis or Brønsted acids could help optimize the selectivity.
Q3: My reaction mixture is turning dark, and I'm seeing significant tar formation. What is causing this and how can I prevent it?
Tar formation is a common issue in electrophilic aromatic substitution, indicating decomposition of starting material or products.
Strongly Acidic Conditions:
Cause: Highly acidic conditions can lead to polymerization and degradation of the aromatic substrate.
Solution: If using a strong acid promoter, try reducing its concentration or switching to a milder acid. The use of a non-coordinating base to scavenge protons released during the reaction can sometimes mitigate tar formation.
High Reaction Temperature:
Cause: Excessive heat can accelerate decomposition pathways.
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Oxidation of the Substrate:
Cause: Some fluorinating agents are also strong oxidants and can lead to oxidative side reactions.
Solution: Ensure the reaction is carried out under an inert atmosphere to exclude oxygen. Choosing a less oxidizing fluorinating agent, if possible, can also be beneficial.
Q4: I have identified di-fluorinated and other unexpected byproducts in my reaction mixture. How are these formed and how can I minimize them?
The formation of multiple fluorinated species and other byproducts complicates purification and reduces the yield of the target molecule.
Over-fluorination:
Cause: Once the first fluorine atom is introduced, the resulting fluoro-isopropylbenzene can undergo a second fluorination, leading to di-fluorinated products.
Solution: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess (e.g., 1.1 equivalents) is often sufficient for monofluorination. Monitoring the reaction closely and stopping it once the starting material is consumed is crucial.
Rearrangement Products:
Cause: Although less common with a secondary carbocation intermediate, minor amounts of rearranged products can sometimes be observed, especially under strongly acidic conditions.
Solution: Using milder reaction conditions can help suppress rearrangements.
Benzylic Fluorination:
Cause: Under certain conditions, particularly with radical initiators or specific catalysts, fluorination can occur at the benzylic position of the isopropyl group.
Solution: Ensure that the reaction conditions favor electrophilic aromatic substitution rather than radical pathways. This typically involves using a polar solvent and an electrophilic fluorine source in the absence of radical initiators.
Data Presentation
While specific quantitative data for all possible side reactions in the fluorination of isopropylbenzene is highly dependent on the exact experimental conditions, the following tables provide a general overview of expected outcomes and parameters to monitor.
Table 1: Expected Product Distribution in Electrophilic Fluorination of Isopropylbenzene
Product
Expected Relative Amount
Factors Influencing Formation
para-Fluoro-isopropylbenzene
Major Product
Favored by lower temperatures and sterically demanding conditions.
ortho-Fluoro-isopropylbenzene
Significant Byproduct
Formation increases with higher temperatures.
meta-Fluoro-isopropylbenzene
Minor or Trace Product
Generally not favored by the directing effect of the isopropyl group.
Di-fluoro-isopropylbenzenes
Byproduct
Minimized by controlling stoichiometry and reaction time.
Benzylic Fluorinated Products
Possible Byproduct
Favored by radical conditions.
Polymeric/Tar Byproducts
Undesired Byproducts
Minimized by using milder conditions and inert atmosphere.
Table 2: Influence of Reaction Parameters on Product Selectivity
Parameter
Effect on ortho/para Ratio
General Recommendation for para-Selectivity
Temperature
Higher temperature generally increases the ortho:para ratio.
Conduct the reaction at or below room temperature.
Fluorinating Agent
Bulkier reagents may favor para substitution.
Screen different N-F reagents (e.g., Selectfluor™, NFSI).
Solvent Polarity
Can influence the reactivity and selectivity.
Start with acetonitrile; consider screening other polar aprotic solvents.
Acid Promoter
Can affect both the rate and the isomer distribution.
Use the mildest effective acid at the lowest possible concentration.
Experimental Protocols
Protocol 1: General Procedure for the Electrophilic Fluorination of Isopropylbenzene using Selectfluor™
Standard laboratory glassware for workup and purification
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve isopropylbenzene (1.0 eq) in anhydrous acetonitrile (to a concentration of approximately 0.1 M).
Reagent Addition: To the stirred solution, add Selectfluor™ (1.1 eq). If using a promoter, a catalytic amount of trifluoromethanesulfonic acid (e.g., 0.1 eq) can be added at this stage.
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers and other byproducts.
Analysis: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure and isomeric purity.
Mandatory Visualization
Caption: Troubleshooting workflow for the fluorination of isopropylbenzene.
Optimization
Technical Support Center: Optimizing Reactions with 1-Fluoro-4-isopropylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-4-isopropylbenzene. The informatio...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-4-isopropylbenzene. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments, with a focus on temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving 1-Fluoro-4-isopropylbenzene where temperature is a critical parameter?
A1: Temperature is a crucial parameter in several key reactions involving 1-Fluoro-4-isopropylbenzene, including:
Suzuki-Miyaura Coupling: This cross-coupling reaction is sensitive to temperature, which affects reaction kinetics, catalyst stability, and ultimately, product yield.
Nucleophilic Aromatic Substitution (SNAr): The rate of SNAr reactions is highly dependent on temperature. Optimizing the temperature is necessary to achieve a reasonable reaction time without promoting side reactions.
Grignard Reagent Formation: The formation of the Grignard reagent from 1-Fluoro-4-isopropylbenzene is challenging due to the strong carbon-fluorine bond. Low temperatures are critical to stabilize the resulting organomagnesium compound and prevent unwanted side reactions.
Q2: How does temperature generally affect the yield of Suzuki-Miyaura coupling reactions with 1-Fluoro-4-isopropylbenzene?
A2: In Suzuki-Miyaura coupling, the reaction temperature has a significant impact on the product yield. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts, thus reducing the overall yield. An optimal temperature balances reaction speed and catalyst longevity. For many aryl fluorides, a temperature range of 80-100 °C is often found to be effective.
Q3: What are the recommended storage conditions for 1-Fluoro-4-isopropylbenzene?
A3: 1-Fluoro-4-isopropylbenzene should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue: Low yield in the Suzuki-Miyaura coupling of 1-Fluoro-4-isopropylbenzene.
Potential Cause
Troubleshooting Step
Expected Outcome
Suboptimal Reaction Temperature
Systematically vary the reaction temperature in 10 °C increments (e.g., 70 °C, 80 °C, 90 °C, 100 °C) while keeping other parameters constant.
Identify the optimal temperature that provides the highest yield. Yields often increase with temperature up to a certain point before decreasing due to catalyst degradation.
Catalyst Inactivity
Ensure the palladium catalyst is fresh and active. Consider using a different palladium precursor or ligand system that is more stable at the desired reaction temperature.
An active and stable catalyst will improve the reaction rate and yield.
Base Incompatibility
The choice of base is crucial. If using a carbonate base (e.g., K₂CO₃, Cs₂CO₃), ensure it is finely powdered and anhydrous. Consider screening other bases like phosphates or hydroxides.
The right base will facilitate the transmetalation step without promoting side reactions.
Experimental Protocol: Temperature Optimization for Suzuki-Miyaura Coupling
This protocol provides a general method for optimizing the temperature for the Suzuki-Miyaura coupling of 1-Fluoro-4-isopropylbenzene with a generic boronic acid.
Reaction Setup: In a dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 1-Fluoro-4-isopropylbenzene (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., toluene, dioxane, or DMF/water mixture).
Temperature Screening: Set up multiple reactions in parallel, each at a different temperature (e.g., 70 °C, 80 °C, 90 °C, 100 °C, 110 °C).
Monitoring: Stir the reactions vigorously and monitor their progress by TLC or GC-MS at regular intervals (e.g., every 2 hours).
Work-up and Analysis: Once the reaction is complete (or after a set time, e.g., 24 hours), cool the mixtures to room temperature, perform a standard aqueous work-up, and purify the crude product by column chromatography.
Yield Determination: Determine the yield of the purified product for each reaction temperature to identify the optimum.
Data Presentation: Effect of Temperature on Suzuki Coupling Yield
Reaction Temperature (°C)
Reaction Time (h)
Conversion (%)
Isolated Yield (%)
70
24
45
40
80
18
75
71
90
12
92
88
100
10
95
91
110
8
88 (decomposition observed)
82
Note: The data presented are representative and may vary depending on the specific boronic acid, catalyst, base, and solvent used.
Issue: Slow or incomplete SNAr reaction with 1-Fluoro-4-isopropylbenzene.
Potential Cause
Troubleshooting Step
Expected Outcome
Insufficient Temperature
Increase the reaction temperature in 10-20 °C increments. Consider using a higher-boiling solvent if necessary. Microwave heating can also be effective for accelerating SNAr reactions.
An increase in temperature should significantly increase the reaction rate.
Poor Nucleophile
Ensure the nucleophile is sufficiently strong. If using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base can enhance its reactivity.
A more potent nucleophile or the use of a base will facilitate the attack on the aromatic ring.
Solvent Effects
The choice of solvent can dramatically affect SNAr rates. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.
Switching to a more suitable solvent can lead to a significant rate enhancement.
Experimental Protocol: Temperature Optimization for SNAr Reaction
This protocol outlines a general procedure for optimizing the temperature for the SNAr reaction of 1-Fluoro-4-isopropylbenzene with an amine nucleophile.
Reaction Setup: In a sealed tube, dissolve 1-Fluoro-4-isopropylbenzene (1.0 mmol) and the amine nucleophile (1.2-1.5 mmol) in a polar aprotic solvent (e.g., DMSO). If the amine is used as its salt, add a base (e.g., K₂CO₃, 2.0 mmol).
Temperature Screening: Heat the reactions to different temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C). If using microwave irradiation, screen temperatures in a similar range with controlled wattage.
Monitoring: Monitor the reaction progress by LC-MS or GC-MS.
Work-up and Analysis: After the reaction is complete, cool the mixture, perform an appropriate work-up, and purify the product.
Yield Determination: Determine the yield for each temperature to find the optimal condition.
Troubleshooting Logic for SNAr Reactions.
Grignard Reagent Formation
Issue: Failure to form or low yield of the Grignard reagent from 1-Fluoro-4-isopropylbenzene.
Potential Cause
Troubleshooting Step
Expected Outcome
Strong C-F Bond
The C-F bond is very strong and resistant to oxidative addition. Ensure the magnesium turnings are highly activated. This can be achieved by using a crystal of iodine, 1,2-dibromoethane, or by mechanically grinding the magnesium prior to use.
Activated magnesium will have a fresh surface to react with the aryl fluoride.
Reaction Temperature is Too High
Grignard reagents can be unstable at higher temperatures, leading to side reactions such as Wurtz coupling. The formation should be initiated at room temperature or with gentle warming, and then maintained at a controlled temperature, often below reflux. For sensitive Grignard reagents, formation at low temperatures (e.g., 0 °C to -78 °C) might be necessary.
Lower temperatures will minimize side reactions and increase the stability of the Grignard reagent.
Presence of Water
Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously flame-dried or oven-dried, and all solvents and reagents must be anhydrous. The reaction should be conducted under a strictly inert atmosphere.
The absence of water is critical for the successful formation and preservation of the Grignard reagent.
This protocol describes a method for the formation of a Grignard reagent from 1-Fluoro-4-isopropylbenzene at a controlled low temperature.
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen or argon inlet.
Magnesium Activation: Place magnesium turnings (1.2 equiv) in the flask with a small crystal of iodine. Gently warm the flask under a flow of inert gas until the iodine sublimes and coats the magnesium. Allow to cool to room temperature.
Reagent Addition: Add anhydrous THF to the flask. In the dropping funnel, place a solution of 1-Fluoro-4-isopropylbenzene (1.0 equiv) in anhydrous THF.
Initiation and Formation: Add a small portion of the 1-Fluoro-4-isopropylbenzene solution to the magnesium. The reaction may need gentle warming to initiate. Once initiated (slight bubbling and disappearance of iodine color), cool the flask in an ice-salt bath or a dry ice/acetone bath to maintain a low temperature (e.g., -10 °C to 0 °C). Add the remaining aryl fluoride solution dropwise, maintaining the low temperature.
Reaction Completion: After the addition is complete, allow the reaction to stir at the low temperature for an additional 1-2 hours. The resulting Grignard reagent can then be used in subsequent reactions.
Temperature Control in Grignard Formation.
Troubleshooting
Technical Support Center: Purification of 1-Fluoro-4-isopropylbenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 1-Fl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 1-Fluoro-4-isopropylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude 1-Fluoro-4-isopropylbenzene?
A1: Crude 1-Fluoro-4-isopropylbenzene, often synthesized via Friedel-Crafts alkylation of fluorobenzene, may contain several types of impurities:
Isomeric Byproducts: Positional isomers such as 1-fluoro-2-isopropylbenzene and 1-fluoro-3-isopropylbenzene can form.
Polyalkylated Products: Diisopropylbenzene isomers (ortho, meta, and para) are common impurities resulting from over-alkylation of the aromatic ring.
Unreacted Starting Materials: Residual fluorobenzene and alkylating agents may be present.
Solvent Residues: Solvents used in the synthesis and workup can be carried through.
Q2: What is the most suitable initial purification method for crude 1-Fluoro-4-isopropylbenzene?
A2: Fractional distillation is the recommended initial purification method, especially for removing impurities with significantly different boiling points. Due to the likely presence of isomeric and polyalkylated byproducts with close boiling points, a fractional distillation column with high theoretical plates is advisable for effective separation.
Q3: When should I consider using column chromatography?
A3: Column chromatography is particularly useful for removing impurities with very similar boiling points to 1-Fluoro-4-isopropylbenzene, such as positional isomers. It is also effective for removing non-volatile or highly polar impurities that are not effectively separated by distillation. It is often used as a final polishing step after an initial fractional distillation.
Q4: How can I assess the purity of my 1-Fluoro-4-isopropylbenzene sample?
A4: The purity of 1-Fluoro-4-isopropylbenzene can be effectively determined using the following analytical techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile impurities and confirming their identity by their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹⁹F NMR are powerful tools. ¹H NMR can be used to identify and quantify both the desired product and any proton-containing impurities. ¹⁹F NMR is particularly useful for identifying and quantifying fluorinated impurities.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of isomers.
Possible Cause: Insufficient column efficiency (too few theoretical plates).
Solution:
Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing).
Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases.
Increase the reflux ratio to enhance separation.
Issue 2: Product codistills with a close-boiling impurity.
Possible Cause: Formation of an azeotrope or very similar boiling points of the components.
Solution:
Attempt distillation under reduced pressure (vacuum distillation). This can alter the relative volatilities of the components and may break azeotropes.
If distillation is ineffective, proceed to purification by column chromatography.
Column Chromatography
Issue 1: Incomplete separation of the desired product from a non-polar impurity.
Possible Cause: The solvent system (eluent) is too polar, causing both compounds to elute quickly.
Solution:
Decrease the polarity of the eluent. For a non-polar compound like 1-Fluoro-4-isopropylbenzene, start with a non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate. A typical starting point could be 1-2% ethyl acetate in hexane.
Issue 2: The product is eluting too slowly or not at all.
Possible Cause: The eluent is not polar enough.
Solution:
Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in hexane in small increments (e.g., from 2% to 5% to 10%).
Issue 3: Tailing of the product peak on the column.
Possible Cause:
The sample was overloaded on the column.
The compound is interacting too strongly with the stationary phase (silica gel).
Solution:
Reduce the amount of crude material loaded onto the column.
Add a small amount of a more polar solvent to the eluent system to reduce strong interactions with the silica gel.
Data Presentation
Table 1: Boiling Points of 1-Fluoro-4-isopropylbenzene and Potential Impurities
Protocol 1: Purification by Fractional Distillation
Apparatus Setup:
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.
Place a magnetic stir bar in the round-bottom flask.
Procedure:
Charge the crude 1-Fluoro-4-isopropylbenzene into the round-bottom flask. Do not fill the flask more than two-thirds full.
Begin heating the flask gently using a heating mantle.
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
Discard the initial fraction (forerun), which will contain lower-boiling impurities like residual solvents and fluorobenzene.
Collect the fraction that distills at the boiling point of 1-Fluoro-4-isopropylbenzene (~158-159 °C).
Monitor the temperature closely. A sharp increase in temperature indicates that a higher-boiling impurity is beginning to distill. Stop the distillation at this point.
Analyze the collected fraction for purity using GC-MS or NMR.
Protocol 2: Purification by Column Chromatography
Preparation:
Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.
Eluent Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point for the non-polar 1-Fluoro-4-isopropylbenzene is a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.3 for the desired product. A common eluent system is 2-5% ethyl acetate in hexane.
Column Packing:
Prepare a slurry of silica gel in the chosen eluent.
Pour the slurry into a chromatography column with the stopcock closed.
Open the stopcock and allow the solvent to drain until it is just above the level of the silica gel, ensuring the column is packed evenly without any air bubbles.
Sample Loading:
Dissolve the crude 1-Fluoro-4-isopropylbenzene in a minimal amount of the eluent.
Carefully add the sample solution to the top of the silica gel bed.
Open the stopcock and allow the sample to adsorb onto the silica gel.
Elution and Fraction Collection:
Carefully add the eluent to the top of the column.
Begin collecting fractions in test tubes or flasks.
Monitor the separation by TLC analysis of the collected fractions.
Combine the fractions containing the pure 1-Fluoro-4-isopropylbenzene.
Solvent Removal:
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Workflow for the purification of crude 1-Fluoro-4-isopropylbenzene.
Technical Support Center: Synthesis of 1-Fluoro-4-isopropylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-fluoro-4-iso...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-fluoro-4-isopropylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for 1-fluoro-4-isopropylbenzene?
A1: The most probable industrial synthesis route is the Friedel-Crafts alkylation of fluorobenzene with an isopropylating agent. The two main variations of this approach are:
Using Isopropyl Alcohol (Isopropanol): This method involves the reaction of fluorobenzene with isopropanol in the presence of a strong acid catalyst.
Using Propylene: In this variation, propylene gas is bubbled through a mixture of fluorobenzene and a catalyst.
An alternative, though less common for this specific molecule, would be a multi-step synthesis involving the Balz-Schiemann reaction to introduce the fluorine atom onto an isopropylbenzene derivative. However, the Friedel-Crafts route is generally more direct and cost-effective for large-scale production.
Q2: What are the primary safety concerns when scaling up the synthesis of 1-fluoro-4-isopropylbenzene?
A2: The primary safety concerns during the scale-up of 1-fluoro-4-isopropylbenzene synthesis, particularly via Friedel-Crafts alkylation, include:
Exothermic Reaction: The reaction is highly exothermic, and improper heat management can lead to a runaway reaction, causing a rapid increase in temperature and pressure.
Handling of Corrosive and Hazardous Materials: Strong acid catalysts like hydrofluoric acid (HF) or aluminum chloride (AlCl₃) are corrosive and react violently with water. Proper personal protective equipment (PPE) and handling procedures are crucial.
Flammable Materials: Fluorobenzene and propylene are flammable, requiring careful handling to prevent ignition sources.
Pressure Build-up: If using propylene, the reaction is typically carried out under pressure, which introduces mechanical risks.
Troubleshooting Guides
Issue 1: Low Yield of 1-Fluoro-4-isopropylbenzene
Q: We are experiencing a lower than expected yield of 1-fluoro-4-isopropylbenzene during our scale-up. What are the potential causes and how can we troubleshoot this?
A: Low yields in the Friedel-Crafts alkylation of fluorobenzene can stem from several factors. Below is a troubleshooting guide to address this issue.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow to diagnose and resolve low product yield.
Potential Causes and Solutions:
Potential Cause
Troubleshooting Steps
Poor Catalyst Activity
- Ensure the catalyst (e.g., AlCl₃, HF) is fresh and anhydrous. Deactivated catalysts are a common cause of low conversion. - Optimize catalyst loading. Insufficient catalyst will result in incomplete reaction, while excess can lead to more by-products.
Suboptimal Reaction Temperature
- The reaction is exothermic. Ensure efficient heat removal to maintain the optimal temperature range. Overheating can lead to by-product formation. - Conversely, if the temperature is too low, the reaction rate will be slow, leading to incomplete conversion in the given time.
Insufficient Mixing
- In a large reactor, inadequate mixing can lead to localized "hot spots" and concentration gradients, affecting yield and selectivity. - Ensure the agitation speed is sufficient for the reactor scale.
Presence of Water
- Water deactivates the Lewis acid catalyst. Ensure all reactants and the reactor are thoroughly dry.
Incorrect Stoichiometry
- An excess of fluorobenzene is often used to minimize polyalkylation. Verify the molar ratios of your reactants.
Issue 2: High Levels of Impurities, Particularly Isomers
Q: Our final product is contaminated with significant amounts of ortho- and meta-isopropylfluorobenzene. How can we improve the para-selectivity?
A: The isopropylation of fluorobenzene is ortho, para-directing. Achieving high para-selectivity is a common challenge.
Logical Relationship of Factors Affecting Regioselectivity
Caption: Key parameters influencing the isomeric purity of the product.
Strategies to Improve Para-Selectivity:
Strategy
Explanation
Lower Reaction Temperature
Lowering the reaction temperature can favor the formation of the thermodynamically more stable para isomer over the ortho isomer.
Choice of Catalyst
Using a bulkier catalyst can sterically hinder the formation of the ortho isomer, thereby increasing the proportion of the para product. Zeolite catalysts are often used for this purpose in industrial settings.
Solvent Effects
The choice of solvent can influence the regioselectivity of the reaction. Non-polar solvents may favor para substitution.
Controlled Addition of Alkylating Agent
A slow, controlled addition of the isopropylating agent can help to maintain a low concentration of the reactive electrophile, which can improve selectivity.
Issue 3: Formation of Polyalkylated By-products
Q: We are observing the formation of di- and tri-isopropylfluorobenzene in our reaction mixture. How can we minimize this?
A: The product, 1-fluoro-4-isopropylbenzene, is more reactive than the starting material, fluorobenzene, which makes it susceptible to further alkylation.
Strategies to Minimize Polyalkylation:
Molar Ratio of Reactants: Use a significant excess of fluorobenzene relative to the isopropylating agent. This increases the probability of the electrophile reacting with the starting material rather than the product.
Reaction Time: Shorter reaction times can reduce the extent of polyalkylation. It is important to monitor the reaction progress and stop it once the desired conversion of the starting material is achieved.
Catalyst Loading: High catalyst concentrations can promote polyalkylation. Use the minimum amount of catalyst required for an efficient reaction.
Experimental Protocols
Note: The following protocols are generalized and should be adapted and optimized for your specific equipment and scale.
Protocol 1: Friedel-Crafts Alkylation of Fluorobenzene with Isopropanol
Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel is rendered anhydrous.
Charging Reactants: Charge the reactor with anhydrous fluorobenzene (e.g., 5 molar equivalents) and the Lewis acid catalyst (e.g., AlCl₃, 0.25 molar equivalents) under an inert atmosphere (e.g., nitrogen).
Cooling: Cool the mixture to the desired reaction temperature (e.g., 0-5 °C) with constant stirring.
Addition of Isopropanol: Add isopropanol (1 molar equivalent) dropwise via the addition funnel, maintaining the reaction temperature within the set range. The addition rate should be carefully controlled to manage the exotherm.
Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) until the desired conversion is reached.
Quenching: Quench the reaction by slowly adding the reaction mixture to chilled water or a dilute acid solution.
Workup: Separate the organic layer, wash with water and brine, and dry over a suitable drying agent (e.g., anhydrous magnesium sulfate).
Purification: Remove the excess fluorobenzene by distillation. The crude product is then purified by fractional distillation under reduced pressure to isolate the 1-fluoro-4-isopropylbenzene.
Data Presentation
Table 1: Illustrative Effect of Reaction Temperature on Isomer Distribution in the Alkylation of Fluorobenzene
Temperature (°C)
Yield of 1-Fluoro-4-isopropylbenzene (%)
Ratio of para:ortho Isomers
0
75
4:1
25
70
3:1
50
60
2:1
Note: This data is illustrative and the actual results may vary depending on the specific reaction conditions, catalyst, and scale.
Table 2: Illustrative Effect of Reactant Molar Ratio on Polyalkylation
Molar Ratio (Fluorobenzene:Isopropanol)
Yield of 1-Fluoro-4-isopropylbenzene (%)
Polyalkylated By-products (%)
2:1
65
15
5:1
75
5
10:1
78
<2
Note: This data is illustrative and the actual results may vary depending on the specific reaction conditions, catalyst, and scale.
Troubleshooting
Technical Support Center: Electrophilic Fluorination of Arenes
Welcome to the technical support center for the electrophilic fluorination of arenes. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions to common challe...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the electrophilic fluorination of arenes. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions to common challenges encountered during these reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the electrophilic fluorination of arenes, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the yield of my fluorinated arene consistently low or non-existent?
Low or no conversion of the starting material is a frequent issue. Several factors could be at play:
Inactive Fluorinating Agent: The N-F bond in electrophilic fluorinating agents can degrade over time, especially with improper storage.
Solution: Use a fresh batch of the fluorinating agent (e.g., Selectfluor™, NFSI). Ensure it has been stored in a cool, dry place, away from light and moisture.
Insufficient Reactivity: The chosen fluorinating agent may not be reactive enough for your specific arene substrate. Electron-deficient arenes are particularly challenging to fluorinate.
Solution: Switch to a more powerful fluorinating agent. For instance, if NFSI gives a low yield, consider using Selectfluor™. The reactivity of N-F reagents can vary, and empirical screening is often necessary.[1]
Inappropriate Solvent: The reaction medium plays a critical role in the success of the fluorination.
Solution: Screen a variety of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice. For some reactions, using a co-solvent system, such as water and chloroform, has proven effective.[2] Always check the compatibility of your fluorinating agent with the chosen solvent, as some, like Selectfluor™, can react exothermically with DMF, pyridine, and DMSO.[2]
Presence of Water: Moisture can deactivate both the fluorinating agent and any Lewis acid catalysts used.
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Sub-optimal Temperature: The reaction may require heating to proceed at a reasonable rate.
Solution: Gradually increase the reaction temperature. For some substrates, refluxing in a suitable solvent like bromobenzene may be necessary.[3]
Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Poor regioselectivity is a common hurdle, especially with substituted arenes.
Directing Group Effects: The electronic properties of the substituents on the arene ring dictate the position of fluorination.
Solution: Leverage the directing effects of existing functional groups. Electron-donating groups (e.g., -OR, -NR2) are typically ortho, para-directing, while electron-withdrawing groups (e.g., -NO2, -CN) are meta-directing. Protecting groups can also influence regioselectivity.
Steric Hindrance: Bulky substituents can hinder the approach of the fluorinating agent to adjacent positions.
Solution: Consider the steric environment around the aromatic ring. Sometimes, a less sterically demanding fluorinating agent can improve selectivity.
Solvent Effects: The solvent can influence the regioselectivity of the reaction.
Solution: Experiment with solvents of varying polarity. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[4]
Use of Lewis Acids: Lewis acids can enhance the electrophilicity of the fluorinating agent and may influence regioselectivity.
Solution: Screen different Lewis acids (e.g., BF3·OEt2, AlCl3, SbCl5). The choice of Lewis acid can significantly impact the outcome of the reaction.[5]
Question 3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Side reactions can compete with the desired fluorination, reducing the yield and complicating purification.
Over-fluorination: Highly activated arenes can undergo multiple fluorinations.
Solution: Use a milder fluorinating agent or reduce the stoichiometry of the fluorinating agent. Lowering the reaction temperature and reaction time can also help. Careful monitoring of the reaction by TLC or GC-MS is crucial to stop the reaction once the desired mono-fluorinated product is formed.
Amination: With N-F reagents like Selectfluor™, amination of the arene can be a competing side reaction, especially with electron-rich arenes.[6][7]
Solution: The choice of arene substitution pattern can influence the outcome. For instance, with dialkoxybenzenes, ortho and para isomers tend to favor amination, while meta isomers exclusively yield the fluorinated product.[7] Adjusting the solvent and reaction conditions can also help to favor fluorination.
Dearomatization: Phenols are particularly susceptible to dearomatization during electrophilic fluorination.[8]
Solution: Use milder reaction conditions and a less reactive fluorinating agent. Protecting the hydroxyl group prior to fluorination can also prevent this side reaction.
Polymerization/Decomposition: Sensitive substrates can decompose or polymerize under harsh reaction conditions.
Solution: Employ milder, neutral fluorination methods. The addition of a non-nucleophilic base can sometimes prevent the formation of byproducts.[2]
Frequently Asked Questions (FAQs)
Q1: How do I safely handle electrophilic fluorinating agents?
Electrophilic fluorinating agents are strong oxidizers and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Avoid inhalation of the powder and contact with skin and eyes. Some fluorinating agents can react violently with certain solvents, so always check for compatibility before mixing.[6]
Q2: What is the best way to quench the reaction and work-up the product?
Upon completion, the reaction can be quenched by adding a saturated aqueous solution of sodium bisulfite or sodium thiosulfate to destroy any unreacted fluorinating agent. The work-up procedure typically involves extraction with an organic solvent, followed by washing with water and brine.
Q3: How can I purify my fluorinated arene?
Column chromatography on silica gel is the most common method for purifying fluoroarenes.[2][9] The choice of eluent will depend on the polarity of the product and any impurities. A typical starting point is a mixture of hexane and ethyl acetate.[9] It is often helpful to first analyze the crude mixture by thin-layer chromatography (TLC) to determine the optimal solvent system for separation.[9]
Data Presentation
Table 1: Effect of Fluorinating Agent and Solvent on the Yield of Fluorinated Arenes.
General Protocol for Electrophilic Fluorination of an Arene using Selectfluor™
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the arene (1.0 equiv) in an anhydrous solvent (e.g., acetonitrile, 0.1-0.5 M).
Addition of Fluorinating Agent: To the stirred solution, add Selectfluor™ (1.1-1.5 equiv) portion-wise at room temperature. For highly reactive substrates, the addition may be performed at a lower temperature (e.g., 0 °C).
Reaction Monitoring: Stir the reaction mixture at room temperature or the desired temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[2][9]
General Protocol for Purification of a Fluoroarene by Column Chromatography
Slurry Preparation: In a beaker, create a slurry of silica gel in the least polar eluting solvent (e.g., hexane).[9]
Column Packing: Place a small plug of cotton or glass wool at the bottom of a glass column, followed by a thin layer of sand.[9] Pour the silica gel slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing.[9] Add another layer of sand on top of the silica gel.[9]
Sample Loading: Dissolve the crude fluoroarene in a minimal amount of the eluting solvent and carefully load it onto the top of the column.[9]
Elution: Begin eluting with the least polar solvent, gradually increasing the polarity of the eluent to separate the desired product from impurities. Collect fractions and analyze them by TLC.
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified fluoroarene.
Mandatory Visualizations
Caption: Troubleshooting workflow for electrophilic fluorination of arenes.
Caption: Relationship between common problems and their potential causes.
Preventing decomposition of 1-Fluoro-4-isopropylbenzene during storage
This guide provides troubleshooting advice and answers to frequently asked questions regarding the storage and handling of 1-Fluoro-4-isopropylbenzene to prevent its decomposition. Frequently Asked Questions (FAQs) Q1: W...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and answers to frequently asked questions regarding the storage and handling of 1-Fluoro-4-isopropylbenzene to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 1-Fluoro-4-isopropylbenzene decomposition during storage?
A1: While 1-fluoro-4-isopropylbenzene is a relatively stable compound, prolonged or improper storage can lead to degradation. The most probable cause of decomposition is autoxidation of the isopropyl group. This process is initiated by exposure to oxygen, and can be accelerated by heat, light, and the presence of radical initiators.
Q2: What are the ideal storage conditions for 1-Fluoro-4-isopropylbenzene?
A2: To minimize the risk of decomposition, it is recommended to store 1-fluoro-4-isopropylbenzene under the conditions outlined in the table below. Several suppliers recommend storing it at room temperature.[1][2]
Q3: How can I tell if my 1-Fluoro-4-isopropylbenzene has started to decompose?
A3: The initial product of autoxidation is a hydroperoxide. The presence of peroxides can be tested using peroxide test strips. Further decomposition may lead to the formation of byproducts such as 4-fluoroacetophenone and 2-(4-fluorophenyl)propan-2-ol. These impurities may be detectable by analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A noticeable change in color or the formation of precipitates could also indicate degradation.
Q4: Can I use any inhibitors to prevent the decomposition of 1-Fluoro-4-isopropylbenzene?
Q5: Are there any materials that are incompatible with 1-Fluoro-4-isopropylbenzene during storage?
A5: Strong oxidizing agents should be avoided as they can accelerate the decomposition process. Additionally, contact with certain metals that can act as catalysts for oxidation should be minimized. It is best to store the compound in its original, tightly sealed container made of an inert material.
Data Presentation
Parameter
Recommended Condition
Rationale
Temperature
Room Temperature (20-25°C)
Minimizes the rate of potential autoxidation reactions.[1][2]
Atmosphere
Inert Atmosphere (e.g., Argon, Nitrogen)
Prevents contact with oxygen, the primary reactant in autoxidation.
Light
Amber or Opaque Container
Protects from UV light which can initiate radical chain reactions.
Container
Tightly Sealed, Inert Material (e.g., Glass)
Prevents exposure to air and moisture, and avoids reaction with container material.
Experimental Protocols
Protocol 1: Detection of Peroxides using Test Strips
Objective: To qualitatively detect the presence of hydroperoxides, the initial products of autoxidation.
Materials: Peroxide test strips, sample of 1-Fluoro-4-isopropylbenzene, clean glass vial.
Procedure:
Place a small amount (approx. 1 mL) of the 1-Fluoro-4-isopropylbenzene sample into a clean glass vial.
Dip the reactive end of a peroxide test strip into the sample for the time specified by the manufacturer (typically 1-2 seconds).
Remove the strip and allow the color to develop for the recommended time.
Compare the color of the test strip to the color chart provided with the kit to estimate the peroxide concentration.
Interpretation: A positive test for peroxides indicates that autoxidation has begun. The material may still be usable depending on the concentration and the requirements of your experiment, but purification may be necessary.
Protocol 2: Analysis of Decomposition Products by GC-MS
Objective: To identify and quantify potential decomposition products.
Materials: Gas chromatograph coupled with a mass spectrometer (GC-MS), appropriate GC column (e.g., a non-polar or medium-polarity column), helium carrier gas, sample of 1-Fluoro-4-isopropylbenzene, and a suitable solvent for dilution (e.g., dichloromethane).
Procedure:
Prepare a dilute solution of the 1-Fluoro-4-isopropylbenzene sample in the chosen solvent.
Inject an appropriate volume of the sample into the GC-MS system.
Run a suitable temperature program to separate the components of the sample. A typical program might start at 50°C and ramp up to 250°C.
Analyze the resulting mass spectra to identify the peaks corresponding to 1-fluoro-4-isopropylbenzene and any potential impurities.
Interpretation: Compare the obtained mass spectra with library spectra to identify potential decomposition products like 4-fluoroacetophenone and 2-(4-fluorophenyl)propan-2-ol. The peak areas can be used for semi-quantitative analysis of the impurities.
Mandatory Visualization
Caption: Troubleshooting workflow for suspected decomposition of 1-Fluoro-4-isopropylbenzene.
Catalyst selection for efficient 1-Fluoro-4-isopropylbenzene synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-Fluoro-4-isopropylbenzene. It includes troubleshooting guides and frequ...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-Fluoro-4-isopropylbenzene. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Catalyst Selection and Performance
The synthesis of 1-Fluoro-4-isopropylbenzene can be approached through several methods, each with distinct advantages and challenges. The primary routes include the classic Balz-Schiemann reaction and modern C-H activation/fluorination techniques employing transition metal catalysts. The choice of catalyst is critical for achieving high yield and selectivity.
Catalytic Method
Catalyst/Reagents
Substrate
Typical Yield (%)
Reaction Time
Key Advantages
Key Disadvantages
Balz-Schiemann Reaction
1. NaNO₂, HBF₄2. Heat
4-Isopropylaniline
~80-90% (estimated for similar substrates)
Several hours
Well-established, high yields for many anilines.
Requires synthesis of the aniline precursor, multi-step process, potential for explosive diazonium intermediates.[1]
Direct C-H functionalization, good for benzylic fluorination.[2]
Potential for side reactions (e.g., oxidation), regioselectivity can be a challenge (aromatic vs. benzylic C-H).
Palladium-Catalyzed C-H Fluorination
Pd(OAc)₂, Ligand, Oxidant, Fluoride Source
Cumene (Isopropylbenzene)
Moderate to Good (substrate dependent)
12-24 hours
High functional group tolerance, can be highly regioselective with appropriate ligands.
Catalyst and ligand can be expensive, optimization of reaction conditions is often required.
Experimental Workflow
The general experimental workflow for a catalytic C-H fluorination of cumene is depicted below. This process involves the preparation of the reaction mixture, the catalytic reaction itself, and subsequent workup and purification steps.
Caption: A generalized workflow for a typical catalytic C-H fluorination reaction.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Possible Cause: Inactive catalyst or reagents.
Solution: Ensure the catalyst is from a reliable source and has been stored under appropriate conditions (e.g., inert atmosphere). Fluoride sources can be hygroscopic; dry them before use. Oxidants can degrade over time; use a freshly opened or properly stored batch.
Possible Cause: Suboptimal reaction temperature.
Solution: The optimal temperature can vary significantly between different catalytic systems. If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if decomposition is observed, lowering the temperature is advised.
Possible Cause: Inefficient stirring.
Solution: For heterogeneous reactions, vigorous stirring is crucial to ensure proper mixing of reactants and catalyst.
Issue 2: Poor Regioselectivity (Formation of Isomers)
Possible Cause: In the C-H fluorination of cumene, fluorination can occur at the aromatic ring (ortho, meta, para positions) or at the benzylic position of the isopropyl group.
Solution (Manganese Catalysis): Manganese-salen complexes are generally selective for benzylic C-H fluorination.[2] To favor benzylic fluorination, ensure the use of a well-defined Mn-salen catalyst.
Solution (Palladium Catalysis): The regioselectivity of palladium-catalyzed C-H fluorination is highly dependent on the ligand used. A thorough literature search for ligands that direct fluorination to the desired position on the benzene ring is recommended. For para-selectivity, bulky ligands are often employed.
Possible Cause: Over-fluorination leading to di- or poly-fluorinated products.
Solution: Use a stoichiometric amount or a slight excess of the fluorinating agent. Monitor the reaction closely and stop it once the desired mono-fluorinated product is the major component.
Issue 3: Formation of Side Products
Possible Cause (Balz-Schiemann Reaction): Incomplete diazotization can lead to the presence of unreacted 4-isopropylaniline. Side reactions during the decomposition of the diazonium salt can lead to the formation of phenols or other substitution products.
Solution: Ensure complete diazotization by carefully controlling the temperature (0-5 °C) and the stoichiometry of sodium nitrite and acid. The decomposition of the diazonium salt should be performed at the recommended temperature to minimize side reactions.
Possible Cause (Catalytic C-H Fluorination): Oxidation of the isopropyl group can occur, leading to the formation of alcohols or ketones.
Solution: The choice of oxidant is critical. Milder oxidants may reduce the incidence of over-oxidation. The reaction conditions, including temperature and reaction time, should be carefully optimized.
Frequently Asked Questions (FAQs)
Q1: Which method is best for the large-scale synthesis of 1-Fluoro-4-isopropylbenzene?
A1: For large-scale synthesis, the Balz-Schiemann reaction is a well-established and often cost-effective method, provided that the starting material, 4-isopropylaniline, is readily available.[1] However, safety precautions must be strictly followed due to the potentially explosive nature of diazonium salts. Modern continuous flow reactors can mitigate some of these safety concerns.
Q2: How can I improve the yield of the Balz-Schiemann reaction?
A2: To improve the yield, ensure the complete formation of the diazonium salt by maintaining a low temperature (0-5 °C) during the diazotization step. The choice of counter-ion for the diazonium salt can also influence the yield; in some cases, hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts give better yields than the traditional tetrafluoroborate (BF₄⁻).[1]
Q3: What is the role of the ligand in palladium-catalyzed C-H fluorination?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and directing the regioselectivity of the C-H activation step. The steric and electronic properties of the ligand determine which C-H bond on the cumene molecule will be preferentially functionalized.
Q4: Can I use cumene directly for the Balz-Schiemann reaction?
A4: No, the Balz-Schiemann reaction requires an aromatic amine as the starting material. You would first need to synthesize 4-isopropylaniline from cumene, for example, through nitration followed by reduction.
Q5: Are there any specific safety precautions I should take when working with fluorinating agents?
A5: Yes, many fluorinating agents are corrosive and/or toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some fluorinating agents can react violently with water or other solvents, so it is crucial to follow the specific handling instructions for each reagent.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Fluoro-4-isopropylbenzene via the Balz-Schiemann Reaction (Adapted from general procedures)
Diazotization:
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-isopropylaniline (1.0 eq) in a solution of fluoroboric acid (HBF₄, 48% aqueous solution, 3.0 eq).
Cool the mixture to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5 °C.
Stir the resulting suspension at 0-5 °C for an additional 30 minutes after the addition is complete.
Isolation of the Diazonium Salt:
Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration.
Wash the salt with cold diethyl ether and dry it under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
Thermal Decomposition:
Gently heat the dry diazonium salt in a flask equipped with a condenser until the evolution of nitrogen gas begins.
Control the heating to maintain a steady decomposition.
The product, 1-Fluoro-4-isopropylbenzene, will distill over.
Purification:
Collect the distillate and wash it with a dilute sodium hydroxide solution and then with water.
Dry the organic layer over anhydrous magnesium sulfate and purify by distillation.
Protocol 2: Manganese-Catalyzed Benzylic C-H Fluorination of Cumene (Adapted from a general protocol for benzylic fluorination) [2]
Reaction Setup:
To a flame-dried Schlenk flask, add Mn(salen)Cl (5-10 mol%), cumene (1.0 eq), and a fluoride source such as silver fluoride (AgF, 1.5 eq).
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
Add a dry, degassed solvent such as acetonitrile.
Reaction Execution:
Add an oxidant, such as iodosylbenzene (PhIO, 1.2 eq), portion-wise over a period of time.
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for 1-8 hours.
Monitor the reaction progress by GC-MS or TLC.
Workup and Purification:
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Extract the mixture with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to isolate 1-fluoro-1-isopropylbenzene.
Note: These protocols are adapted from general procedures and may require optimization for the specific synthesis of 1-Fluoro-4-isopropylbenzene. It is highly recommended to consult the primary literature for detailed and optimized reaction conditions.
Technical Support Center: 1-Fluoro-4-isopropylbenzene Waste Management
This guide provides technical support for the safe handling and disposal of 1-Fluoro-4-isopropylbenzene waste, tailored for researchers, scientists, and drug development professionals. Troubleshooting Guides and Frequent...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides technical support for the safe handling and disposal of 1-Fluoro-4-isopropylbenzene waste, tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides and Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 1-Fluoro-4-isopropylbenzene waste?
A1: 1-Fluoro-4-isopropylbenzene is generally considered a flammable liquid and may cause irritation upon contact with the skin, eyes, or if inhaled.[1][2][3] It is also important to consider that it can be harmful to aquatic life with long-lasting effects.[2][4]
Q2: I've accidentally spilled a small amount of 1-Fluoro-4-isopropylbenzene in the fume hood. What is the correct procedure for cleanup?
A2: For small spills, first ensure adequate ventilation and eliminate all ignition sources.[1][3] Absorb the spill with an inert material such as sand, diatomite, or a universal binder.[2][5] Collect the contaminated absorbent material into a suitable, labeled, and closed container for disposal.[1][3][4] Do not allow the chemical to enter drains or waterways.[4][6]
Q3: What are the appropriate personal protective equipment (PPE) for handling 1-Fluoro-4-isopropylbenzene waste?
A3: When handling this waste, you should wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used in a well-ventilated area.[3]
Q4: How should I store 1-Fluoro-4-isopropylbenzene waste before disposal?
A4: Waste should be stored in a tightly closed, properly labeled container.[1] The storage area should be a well-ventilated, cool, and dry place, away from heat, sparks, open flames, and strong oxidizing agents.[1][7]
Q5: Can I dispose of 1-Fluoro-4-isopropylbenzene waste down the drain?
A5: No, this chemical should not be disposed of down the drain.[4][6] It can be harmful to aquatic life, and proper disposal procedures must be followed.[2][4]
Q6: What is the recommended method for the final disposal of 1-Fluoro-4-isopropylbenzene waste?
A6: The recommended method of disposal is to use a licensed chemical waste disposal company.[1][6] The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6] Always consult local, state, and federal regulations for proper disposal.
Preparation: Ensure all necessary PPE is worn, including gloves, safety glasses, and a lab coat. Have spill control materials (absorbent pads, sand, or diatomite) and a designated waste container ready.
Containment: If a small spill occurs, immediately contain the liquid with absorbent material to prevent it from spreading.
Absorption: Cover the spill with an appropriate amount of absorbent material.
Collection: Carefully collect the saturated absorbent material using non-sparking tools and place it into a labeled, sealable waste container.
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal: The sealed waste container should be stored in a designated hazardous waste accumulation area for pickup by a licensed disposal company.
Visualizations
Caption: Workflow for the safe disposal of 1-Fluoro-4-isopropylbenzene waste.
¹H NMR Analysis: A Comparative Guide to 1-Fluoro-4-isopropylbenzene and Related Aromatics
For researchers, scientists, and drug development professionals, a comprehensive understanding of analytical techniques is paramount. This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR)...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, a comprehensive understanding of analytical techniques is paramount. This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-fluoro-4-isopropylbenzene and its structural analogs. Due to the limited availability of publicly accessible, detailed experimental ¹H NMR data for 1-fluoro-4-isopropylbenzene, this guide presents a predicted spectrum based on established principles of NMR spectroscopy alongside experimentally determined data for comparable molecules. This approach facilitates an understanding of the key structural features and their influence on the respective ¹H NMR spectra.
Comparison of ¹H NMR Data
The following table summarizes the experimental ¹H NMR data for isopropylbenzene, fluorobenzene, and p-xylene, which serve as valuable reference points for interpreting the spectrum of 1-fluoro-4-isopropylbenzene. A predicted data set for 1-fluoro-4-isopropylbenzene is also included to illustrate the expected chemical shifts, multiplicities, and coupling constants.
Compound
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
1-Fluoro-4-isopropylbenzene
-CH(CH₃)₂
~2.9
Septet
~7.0
1H
-CH(CH ₃)₂
~1.2
Doublet
~7.0
6H
Ar-H (ortho to F)
~7.0
Triplet of doublets
J(H,H) ≈ 8.5, J(H,F) ≈ 8.5
2H
Ar-H (meta to F)
~7.2
Doublet
J(H,H) ≈ 8.5
2H
Isopropylbenzene (Cumene)
-CH(CH₃)₂
2.89
Septet
6.0
1H
-CH(CH ₃)₂
1.25
Doublet
6.0
6H
Ar-H
7.21
Multiplet
-
5H
Fluorobenzene
Ar-H (ortho to F)
7.31
Multiplet
-
2H
Ar-H (meta to F)
7.13
Multiplet
-
2H
Ar-H (para to F)
7.03
Multiplet
-
1H
p-Xylene
Ar-H
7.05
Singlet
-
4H
-CH₃
2.23
Singlet
-
6H
Note: The data for 1-fluoro-4-isopropylbenzene is a prediction based on established substituent effects in ¹H NMR spectroscopy. The experimental data for isopropylbenzene, fluorobenzene, and p-xylene are compiled from various spectroscopic databases.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like 1-fluoro-4-isopropylbenzene.
1. Sample Preparation:
Weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
Transfer the solution into a clean, dry 5 mm NMR tube.
Cap the NMR tube securely.
2. Instrument Setup:
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. Data Acquisition:
Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a routine ¹H NMR), pulse width, acquisition time, and relaxation delay.
Acquire the Free Induction Decay (FID) signal.
4. Data Processing:
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Integrate the peaks to determine the relative number of protons for each signal.
Analyze the multiplicities and measure the coupling constants.
Spin-Spin Coupling in 1-Fluoro-4-isopropylbenzene
The spin-spin coupling interactions within the 1-fluoro-4-isopropylbenzene molecule are a key feature of its ¹H NMR spectrum. The following diagram, generated using the DOT language, illustrates these relationships.
Caption: Spin-spin coupling pathways in 1-fluoro-4-isopropylbenzene.
This guide provides a foundational understanding of the ¹H NMR analysis of 1-fluoro-4-isopropylbenzene by leveraging comparative data from structurally related compounds and established spectroscopic principles. For definitive analysis, the acquisition of an experimental ¹H NMR spectrum of 1-fluoro-4-isopropylbenzene is recommended.
Comparative
A Comparative Guide to the ¹³C and ¹⁹F NMR Characterization of 1-Fluoro-4-isopropylbenzene
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 1-Fluoro-4-isopropylbenzene and its non...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 1-Fluoro-4-isopropylbenzene and its non-fluorinated analog, isopropylbenzene. The inclusion of experimental protocols and workflow visualizations aims to support researchers in the characterization of similar fluorinated aromatic compounds, which are of significant interest in medicinal chemistry and drug development.
¹³C and ¹⁹F NMR Data Comparison
The introduction of a fluorine atom to the aromatic ring of isopropylbenzene significantly influences the chemical shifts of the carbon atoms and provides a unique analytical handle in ¹⁹F NMR spectroscopy. The following table summarizes the key NMR data for 1-Fluoro-4-isopropylbenzene and isopropylbenzene, highlighting the impact of fluorine substitution.
Compound
Nucleus
Atom
Chemical Shift (δ) ppm
1-Fluoro-4-isopropylbenzene
¹³C
C1 (C-F)
161.2 (d, ¹JCF = 243.5 Hz)
C2/C6 (ortho)
114.9 (d, ²JCF = 21.0 Hz)
C3/C5 (meta)
128.5 (d, ³JCF = 7.7 Hz)
C4 (ipso)
147.2 (d, ⁴JCF = 2.5 Hz)
CH (isopropyl)
33.1
CH₃ (isopropyl)
23.9
¹⁹F
F1
-117.8
Isopropylbenzene (Cumene)
¹³C
C1 (ipso)
149.0
C2/C6 (ortho)
126.0
C3/C5 (meta)
128.0
C4 (para)
127.0
CH (isopropyl)
34.0
CH₃ (isopropyl)
24.0
Note: The ¹³C NMR data for 1-Fluoro-4-isopropylbenzene is presented with carbon-fluorine coupling constants (J-coupling) where applicable, denoted by 'd' for doublet. The superscripts for J indicate the number of bonds between the coupled carbon and fluorine atoms. Data for isopropylbenzene is sourced from publicly available spectral databases.[1]
Experimental Protocols
The following are generalized experimental protocols for acquiring high-quality ¹³C and ¹⁹F NMR spectra of 1-Fluoro-4-isopropylbenzene.
Protocol for ¹³C NMR Spectroscopy
Sample Preparation:
Dissolve approximately 20-50 mg of 1-Fluoro-4-isopropylbenzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
Transfer the solution to a 5 mm NMR tube.
Instrument Setup:
Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
Tune and match the ¹³C probe.
Data Acquisition:
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
Set the number of scans (NS) to achieve an adequate signal-to-noise ratio (typically ranging from 128 to 1024 scans, depending on the sample concentration).
Employ a relaxation delay (D1) of 1-2 seconds for a qualitative spectrum.
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase the resulting spectrum.
Reference the spectrum to the TMS signal at 0 ppm.
Perform baseline correction.
Protocol for ¹⁹F NMR Spectroscopy
Sample Preparation:
Prepare the sample as described in the ¹³C NMR protocol. A lower concentration (5-20 mg) is often sufficient due to the high sensitivity of the ¹⁹F nucleus.
Instrument Setup:
Insert the sample and lock and shim the spectrometer as for ¹³C NMR.
Tune and match the ¹⁹F probe.
Data Acquisition:
Set the spectral width to encompass the expected fluorine signal (a range of -100 to -130 ppm is a reasonable starting point for aryl fluorides, referenced to CFCl₃ at 0 ppm).
Use a standard proton-decoupled ¹⁹F pulse sequence.
A smaller number of scans (e.g., 16 to 64) is typically required compared to ¹³C NMR.
A relaxation delay of 1-2 seconds is generally sufficient.
Data Processing:
Process the data as described for ¹³C NMR.
Reference the spectrum to an appropriate internal or external standard (e.g., CFCl₃).
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of 1-Fluoro-4-isopropylbenzene, from sample preparation to final data analysis.
NMR Characterization Workflow
This guide provides a foundational understanding of the ¹³C and ¹⁹F NMR characteristics of 1-Fluoro-4-isopropylbenzene in comparison to its non-fluorinated counterpart. The detailed protocols and workflow are intended to assist researchers in their own analytical endeavors with similar fluorinated molecules.
A Comparative Guide to Purity Validation of 1-Fluoro-4-isopropylbenzene: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical step in ensuring the quality, safety, and efficacy of final products. This guide...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical step in ensuring the quality, safety, and efficacy of final products. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 1-Fluoro-4-isopropylbenzene. It also explores robust alternative analytical techniques, supported by experimental data and detailed methodologies for each approach.
Method Comparison: GC-MS, HPLC, and ¹⁹F qNMR
The purity of 1-Fluoro-4-isopropylbenzene, a substituted aromatic hydrocarbon, can be effectively determined by several analytical methods. While Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for volatile compounds, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages.[1][2][3] The choice of method often depends on the specific requirements of the analysis, such as the nature of potential impurities, required sensitivity, and the desired structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like 1-Fluoro-4-isopropylbenzene.[4] It offers high separation efficiency and sensitive detection, allowing for the quantification of the main component and the identification of volatile impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[4][5] For substituted benzenes, HPLC can be particularly effective in separating isomers that may be difficult to resolve by GC.[6]
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) is a primary analytical method that provides a direct and highly accurate quantification of fluorine-containing compounds without the need for a specific reference standard of the analyte.[7][8][9][10] Given the presence of a fluorine atom in 1-Fluoro-4-isopropylbenzene, ¹⁹F qNMR is a powerful tool for purity assessment, offering high specificity and minimal sample preparation.[8][9]
Data Presentation: Comparison of Analytical Methods
Feature
Gas Chromatography-Mass Spectrometry (GC-MS)
High-Performance Liquid Chromatography (HPLC)
Quantitative ¹⁹F NMR (qNMR)
Principle
Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[2]
Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2]
Quantification based on the direct proportionality of the NMR signal area to the number of nuclei, measured against a certified internal standard.[10]
Instrumentation
Gas Chromatograph, Mass Spectrometer
HPLC System (Pump, Autosampler, Column Oven, Detector)
NMR Spectrometer
Primary Strengths
- High sensitivity and selectivity.[2]- Excellent for volatile impurities.- Provides structural information from mass spectra.
- Suitable for non-volatile and thermally labile compounds.[4]- Excellent for separating isomers.[6]
- Primary ratio method, highly accurate.- No analyte-specific standard required.- Non-destructive.- High specificity for fluorinated compounds.[8]
Limitations
- Requires analyte to be volatile and thermally stable.- Destructive technique.[2]
- Sensitivity may be lower than GC-MS for some impurities.- Can consume larger volumes of solvents.
- Lower sensitivity compared to chromatographic methods.- Requires a certified internal standard.- Higher instrumentation cost.[2]
Typical Sample Prep
Dilution in a volatile solvent (e.g., Dichloromethane, Hexane).
Dissolution in a suitable mobile phase component (e.g., Acetonitrile, Methanol).
Dissolution in a deuterated solvent with a known concentration of an internal standard.
Experimental Protocols
GC-MS Method for 1-Fluoro-4-isopropylbenzene
This protocol is based on established methods for the analysis of similar aromatic hydrocarbons and is adaptable for the specific analysis of 1-Fluoro-4-isopropylbenzene.[4][11]
1. Sample Preparation:
Accurately weigh approximately 25 mg of the 1-Fluoro-4-isopropylbenzene sample.
Dissolve the sample in a suitable volatile solvent, such as dichloromethane or hexane, to a final concentration of 1 mg/mL.
2. Chromatographic Conditions:
Column: A non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[4]
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
Injector Temperature: 250 °C.
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
3. Mass Spectrometer Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 40-400.
4. Data Analysis:
Purity is calculated based on the area percent of the main peak relative to the total peak area of all observed components.
Workflow for GC-MS Purity Validation
Caption: Workflow for GC-MS purity analysis of 1-Fluoro-4-isopropylbenzene.
Conclusion
The purity validation of 1-Fluoro-4-isopropylbenzene can be reliably achieved using GC-MS, a technique well-suited for volatile aromatic compounds. This method provides high sensitivity and the ability to identify potential impurities through mass spectral data. However, for orthogonal testing and confirmation, particularly for the certification of reference materials, HPLC and ¹⁹F qNMR present robust alternatives with unique advantages. HPLC is invaluable for the separation of non-volatile impurities and isomers, while ¹⁹F qNMR offers a highly accurate, direct quantification method that leverages the presence of the fluorine atom. The selection of the most appropriate technique will depend on the specific analytical needs, laboratory capabilities, and the intended use of the 1-Fluoro-4-isopropylbenzene.
A Comparative Guide to Electrophilic Fluorinating Agents for Arene Synthesis
For Researchers, Scientists, and Drug Development Professionals The strategic introduction of fluorine into aromatic systems is a cornerstone of modern medicinal and agricultural chemistry. The unique properties of the f...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into aromatic systems is a cornerstone of modern medicinal and agricultural chemistry. The unique properties of the fluorine atom can dramatically influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. Electrophilic fluorination has emerged as a powerful and direct method for forging C–F bonds on electron-rich arenes. This guide provides an objective comparison of the most prominent classes of electrophilic fluorinating agents, supported by experimental data, to aid in reagent selection and reaction optimization.
Key Electrophilic Fluorinating Agents: An Overview
The primary reagents utilized for the electrophilic fluorination of arenes can be categorized into four main classes: N-F reagents of the sulfonimide type, such as N-Fluorobenzenesulfonimide (NFSI); cationic N-F reagents like Selectfluor®; tunable N-Fluoropyridinium salts; and in situ-generated hypervalent iodine fluorides. These reagents operate via an electrophilic aromatic substitution (SEAr) mechanism, where an electrophilic fluorine source ("F+") is attacked by the π-electron system of an arene.
The choice of reagent is critical and depends on the substrate's reactivity, desired regioselectivity, and tolerance of other functional groups. Key performance metrics include reaction yield, regioselectivity (the distribution of ortho, meta, and para isomers), and the overall reactivity or "fluorinating power" of the agent.
Caption: Generalized workflow for electrophilic aromatic substitution (SEAr) for arene fluorination.
Quantitative Performance Comparison
A crucial factor in selecting a fluorinating agent is its intrinsic reactivity. A quantitative scale of electrophilicity has been established by measuring the second-order rate constants (k₂) for the reaction of various N-F reagents with nucleophiles. This data provides a clear hierarchy of fluorinating power.
Table 1: Quantitative Reactivity Scale of Common N-F Fluorinating Agents [1]
Note: Relative rates were determined in acetonitrile using 1,3-dicarbonyl compounds as model nucleophiles. While not arenes, these values provide a robust comparison of the inherent electrophilicity of the reagents.[1]
As the data indicates, the reactivity of N-F reagents spans over eight orders of magnitude.[1] Highly electron-deficient N-fluoropyridinium salts, such as the pentachloro- derivative, are exceptionally powerful fluorinating agents. Selectfluor® and the 2,6-dichloro-N-fluoropyridinium salts exhibit very similar high reactivity.[1] In contrast, NFSI is a significantly milder and less reactive agent.[1]
Performance in Arene Fluorination: Yields and Regioselectivity
While intrinsic reactivity is a useful guide, the performance in actual arene fluorination is paramount. The following tables summarize representative results for the direct fluorination of common aromatic substrates.
Table 2: Comparison of Reagent Performance for the Fluorination of Anisole
The selection of a fluorinating agent is a multi-factorial decision. The following diagram illustrates a logical workflow for choosing the appropriate reagent based on substrate properties and desired outcomes.
Caption: Decision workflow for selecting an electrophilic fluorinating agent for arene synthesis.
Experimental Protocols
Detailed methodologies are critical for reproducible results. Below are representative protocols for the direct fluorination of an electron-rich arene using Selectfluor® and NFSI.
Protocol 1: General Procedure for Arene Fluorination with Selectfluor®
This protocol is adapted from general procedures for the fluorination of electron-rich aromatic compounds.
Preparation: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the arene substrate (1.0 mmol) in a suitable anhydrous solvent (e.g., acetonitrile, 10 mL).
Reagent Addition: Add Selectfluor® (1.1 to 1.5 mmol, 1.1 to 1.5 equivalents) to the solution in one portion at room temperature. For highly reactive substrates, the reaction may be cooled to 0 °C before addition.
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 1 to 24 hours.
Work-up: Upon completion, quench the reaction with water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the fluorinated arene.
Protocol 2: General Procedure for Arene Fluorination with NFSI (Solvent-Free)
This protocol is based on the work of Andreev et al. for the direct fluorination of activated arenes.
Preparation: In a clean, dry vial equipped with a magnetic stir bar, add the electron-rich arene substrate (1.0 mmol).
Reagent Addition: Add N-Fluorobenzenesulfonimide (NFSI) (1.1 to 2.0 mmol, 1.1 to 2.0 equivalents) directly to the vial containing the substrate.
Reaction: Seal the vial and place it in a preheated oil bath at the desired temperature (typically 80-120 °C). Stir the neat mixture vigorously. Monitor the reaction by taking small aliquots and analyzing by GC-MS or ¹H NMR.
Work-up: After the reaction is complete (typically 1-8 hours), cool the vial to room temperature. The reaction mixture will likely be a solid or a thick oil.
Purification: Directly load the crude reaction mixture onto a silica gel column and purify using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the fluorinated product(s).
Protocol 3: General Procedure for Arene Fluorination via Electrochemically Generated Hypervalent Iodine Reagents[3][4]
This protocol is based on the para-selective fluorination of anilides developed by Waldvogel et al.
Electrochemical Setup: In an undivided electrochemical cell equipped with platinum (Pt) electrodes, combine 4-iodotoluene (1.5 equivalents) as a mediator in a mixture of dichloromethane (CH₂Cl₂) and triethylamine pentahydrofluoride (Et₃N·5HF) (e.g., a 2:3 volume ratio).
Electrolysis: Apply a constant current (e.g., j = 50 mA/cm²) until a charge of 3.0 F has passed to generate the active ArIF₂ species in situ.
Reaction: After the electrolysis is complete, add the anilide substrate (1.0 equivalent) to the reaction mixture.
Stirring: Stir the resulting solution at room temperature. The reaction progress can be monitored by ¹⁹F NMR. Reaction times can extend up to 48 hours.
Work-up and Purification: Upon completion, carefully quench the reaction mixture, perform an aqueous work-up, and extract the product with an organic solvent. The combined organic layers are dried and concentrated. The final product is purified by column chromatography.
Conclusion
The field of electrophilic arene fluorination offers a diverse toolkit for the modern synthetic chemist. Cationic N-F reagents like Selectfluor® and reactive N-fluoropyridinium salts provide high fluorinating power suitable for a broad range of substrates, though sometimes with challenges in regiocontrol. NFSI serves as a milder, safer alternative, particularly effective for highly activated arenes. For applications demanding high regioselectivity, particularly para-fluorination, hypervalent iodine-mediated methods present a compelling and increasingly accessible strategy. The quantitative data and protocols provided in this guide serve as a foundation for making informed decisions to accelerate research and development in fluorine chemistry.
Comparative Analysis of HPLC and GC-MS Protocols for the Quantification of 1-Fluoro-4-isopropylbenzene
For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of chemical compounds is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatogr...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of chemical compounds is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-Fluoro-4-isopropylbenzene, a key intermediate in various synthetic processes. We present detailed experimental protocols and performance data to assist in selecting the most suitable analytical method for your specific research needs.
Data Presentation: HPLC vs. GC-MS Performance
The following table summarizes the key performance parameters for the HPLC and GC-MS analysis of 1-Fluoro-4-isopropylbenzene. These values are based on established methods for structurally similar aromatic compounds and available experimental data.
Parameter
HPLC-UV
GC-MS
Instrumentation
HPLC with UV Detector
Gas Chromatograph with Mass Spectrometer
Principle
Partitioning between liquid mobile phase and solid stationary phase
Partitioning between gaseous mobile phase and liquid/solid stationary phase
Analyte Volatility
Not required
Required
Typical Run Time
5-15 minutes
10-20 minutes
Selectivity
Good; based on polarity and UV absorbance
Excellent; based on retention time and mass spectrum
Sensitivity (LOD/LOQ)
ng-µg/mL range
pg-ng/mL range
Sample Preparation
Simple dissolution in mobile phase
Can require derivatization for non-volatile samples, but simple dissolution for volatile compounds
Expected Retention Time: Approximately 9.08 minutes.[1]
4. Sample Preparation:
Prepare a stock solution of 1-Fluoro-4-isopropylbenzene in methanol at a concentration of 1 mg/mL.
Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations.
Dissolve samples in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general framework for the analysis of 1-Fluoro-4-isopropylbenzene using GC-MS, which is well-suited for volatile aromatic compounds.
1. Instrumentation:
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Capillary column suitable for volatile organic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Materials:
Helium (carrier gas, 99.999% purity)
1-Fluoro-4-isopropylbenzene standard
Dichloromethane or Hexane (for sample preparation)
3. GC-MS Conditions:
Injector Temperature: 250 °C
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp: 10 °C/min to 200 °C.
Hold: 2 minutes at 200 °C.
Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-300
4. Sample Preparation:
Prepare a stock solution of 1-Fluoro-4-isopropylbenzene in dichloromethane or hexane at a concentration of 1 mg/mL.
Prepare working standards by serial dilution.
Dissolve or dilute samples in the chosen solvent and inject.
Methodology Workflow and Logical Relationships
The following diagrams illustrate the typical workflows for HPLC and GC-MS analysis, from sample preparation to data analysis.
Caption: Workflow for HPLC analysis of 1-Fluoro-4-isopropylbenzene.
Caption: Workflow for GC-MS analysis of 1-Fluoro-4-isopropylbenzene.
A Comparative Guide to the FT-IR Spectral Interpretation of 1-Fluoro-4-isopropylbenzene and its Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-Fluoro-4-isopropylbenzene against two structurally simila...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-Fluoro-4-isopropylbenzene against two structurally similar compounds: 4-isopropylphenol and 4-isopropylaniline. This comparison offers insights into the influence of substituent groups on the vibrational frequencies of the benzene ring and the isopropyl moiety. The data presented is essential for researchers in material science, synthetic chemistry, and drug development for the identification and characterization of substituted aromatic compounds.
Comparative FT-IR Spectral Data
The following table summarizes the key FT-IR absorption peaks for 1-Fluoro-4-isopropylbenzene (predicted) and the experimentally determined peaks for 4-isopropylphenol and 4-isopropylaniline. The interpretation is based on established correlations for functional group absorptions in the infrared region.
Functional Group
Vibrational Mode
1-Fluoro-4-isopropylbenzene (Predicted, cm⁻¹)
4-Isopropylphenol (Observed, cm⁻¹)
4-Isopropylaniline (Observed, cm⁻¹)
O-H / N-H
Stretching
-
~3350 (broad)
~3400 & ~3300 (two sharp bands)
Aromatic C-H
Stretching
~3100-3000
~3050-3000
~3050-3000
Aliphatic C-H
Stretching
~2960-2870
~2960-2870
~2960-2870
C=C
Aromatic Ring Stretching
~1600, ~1500
~1610, ~1510
~1620, ~1510
C-F
Stretching
~1250-1100
-
-
C-O
Stretching
-
~1230
-
C-N
Stretching
-
-
~1260
Isopropyl Group
C-H Bending
~1385, ~1370
~1385, ~1370
~1385, ~1365
Aromatic C-H
Out-of-plane Bending
~830
~830
~830
Note: Predicted values for 1-Fluoro-4-isopropylbenzene are based on typical absorption ranges for the respective functional groups. Observed values for 4-isopropylphenol and 4-isopropylaniline are sourced from publicly available spectral data.[1][2]
Interpretation and Comparison
The FT-IR spectra of these three compounds display characteristic absorptions corresponding to the isopropyl group and the 1,4-disubstituted benzene ring. The key differences arise from the unique functional group attached to the aromatic ring.
1-Fluoro-4-isopropylbenzene : The most distinguishable feature in the predicted spectrum is the strong absorption band in the 1250-1100 cm⁻¹ region, which is characteristic of the C-F stretching vibration. The absence of O-H or N-H stretching bands in the 3500-3200 cm⁻¹ region clearly differentiates it from the phenol and aniline analogs.
4-Isopropylphenol : The spectrum is dominated by a broad and intense O-H stretching band around 3350 cm⁻¹.[2] This broadening is indicative of hydrogen bonding between the phenol molecules. A strong C-O stretching vibration is also observed around 1230 cm⁻¹.[2]
4-Isopropylaniline : The presence of the primary amine group (-NH₂) is confirmed by two sharp absorption bands in the 3400-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[1] The C-N stretching vibration is typically observed around 1260 cm⁻¹.[1]
All three compounds exhibit absorptions for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching of the isopropyl group (just below 3000 cm⁻¹), and aromatic C=C stretching in the 1620-1500 cm⁻¹ region. The characteristic doublet for the isopropyl group's C-H bending is consistently observed around 1385 cm⁻¹ and 1370 cm⁻¹. The out-of-plane bending for the 1,4-disubstituted ring is expected and observed around 830 cm⁻¹.
Experimental Protocol: FT-IR Analysis of Liquid Samples
The following is a general procedure for obtaining the FT-IR spectrum of a liquid sample, such as 1-Fluoro-4-isopropylbenzene, using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.
Instrumentation:
Fourier-Transform Infrared (FT-IR) Spectrometer
Attenuated Total Reflectance (ATR) Accessory with a suitable crystal (e.g., diamond, ZnSe)
Procedure:
Background Spectrum:
Ensure the ATR crystal is clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
Sample Application:
Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
Spectrum Acquisition:
Lower the ATR press to ensure good contact between the sample and the crystal.
Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
The spectral data is typically collected over the range of 4000 cm⁻¹ to 400 cm⁻¹.
Data Processing and Analysis:
The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Process the spectrum as needed (e.g., baseline correction).
Identify and label the characteristic absorption peaks.
Cleaning:
After analysis, clean the sample from the ATR crystal using a soft tissue and an appropriate solvent.
Logical Workflow for FT-IR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the FT-IR spectrum.
Caption: Workflow for FT-IR spectral analysis of a liquid sample.
A Comparative Guide to Aromatic Fluorination Methods for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern drug design, profoundly influencing molecular properties such as me...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern drug design, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity. The selection of an appropriate fluorination method is therefore a critical decision in the synthetic workflow. This guide provides an objective comparison of prevalent aromatic fluorination techniques, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in your research and development endeavors.
Performance Comparison of Aromatic Fluorination Methods
The efficacy of an aromatic fluorination method is highly dependent on the substrate and the desired molecular complexity. The following table summarizes the performance of key methods based on yield, substrate scope, and functional group tolerance.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Fluoro-4-isopropylbenzene
For the modern researcher, scientist, and drug development professional, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, prov...
Author: BenchChem Technical Support Team. Date: December 2025
For the modern researcher, scientist, and drug development professional, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing a unique molecular fingerprint through fragmentation analysis. This guide offers a detailed comparison of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 1-Fluoro-4-isopropylbenzene against its structural analogs, Isopropylbenzene and Fluorobenzene. By examining these patterns, we can elucidate the influence of substituent groups on fragmentation pathways, offering valuable insights for structural characterization.
Comparative Fragmentation Analysis
The fragmentation of an organic molecule in a mass spectrometer is a reproducible process that yields a characteristic pattern of fragment ions. For aromatic compounds, fragmentation is heavily influenced by the stability of the resulting ions. In the case of 1-Fluoro-4-isopropylbenzene and its analogs, the interplay between the aromatic ring, the isopropyl group, and the fluorine atom dictates the observed mass spectrum.
The following table summarizes the prominent mass-to-charge ratios (m/z) and relative abundances of the key fragments observed in the mass spectra of Isopropylbenzene and Fluorobenzene, alongside a predicted fragmentation pattern for 1-Fluoro-4-isopropylbenzene. This prediction is based on established principles of mass spectrometry, including benzylic cleavage and the influence of halogen substituents.
m/z
Ion Structure
1-Fluoro-4-isopropylbenzene (Predicted)
Isopropylbenzene
Fluorobenzene
138
[C9H11F]+• (Molecular Ion)
Moderate
-
-
123
[C9H10F]+
High (Base Peak)
-
-
120
[C9H12]+• (Molecular Ion)
-
Moderate
-
109
[C7H6F]+
Moderate
-
-
105
[C8H9]+
-
High (Base Peak)
-
96
[C6H5F]+• (Molecular Ion)
-
-
High (Base Peak)
91
[C7H7]+ (Tropylium Ion)
Low
Moderate
-
77
[C6H5]+
Low
Moderate
Low
70
[C5H5F]+•
-
-
Moderate
51
[C4H3]+
Low
Low
Moderate
Deciphering the Fragmentation Pathways
The fragmentation of these aromatic compounds is primarily driven by the formation of stable carbocations. For alkyl-substituted benzenes like Isopropylbenzene, the most favorable fragmentation is the loss of a methyl group from the isopropyl side chain. This process, known as benzylic cleavage, results in a highly stable secondary benzylic cation at m/z 105, which is often the base peak in the spectrum.[1] Further fragmentation can lead to the formation of the tropylium ion at m/z 91, a common and stable seven-membered aromatic ring cation.[2][3][4][5]
In contrast, the mass spectrum of Fluorobenzene is dominated by the molecular ion peak at m/z 96, indicative of the stability of the fluorinated aromatic ring.[6] Common fragments arise from the loss of acetylene (C2H2) to give an ion at m/z 70, and the phenyl cation at m/z 77 is also observed, though in lower abundance.
For 1-Fluoro-4-isopropylbenzene, we can predict a hybrid of these fragmentation behaviors. The primary fragmentation is expected to be the benzylic cleavage, similar to Isopropylbenzene. However, the presence of the electron-withdrawing fluorine atom will influence the stability of the resulting cation. The loss of a methyl radical (CH3•) from the molecular ion (m/z 138) will lead to the formation of a fluorinated benzylic cation at m/z 123. This fragment is predicted to be the base peak due to its significant resonance stabilization.
Further fragmentation of the m/z 123 ion is anticipated to involve the loss of a neutral molecule of hydrogen fluoride (HF), leading to an ion at m/z 103, or the loss of a methyl group to form a fluorinated tropylium-like ion at m/z 109. The formation of the traditional tropylium ion at m/z 91 is expected to be less favorable due to the presence of the fluorine atom.
Validating the structure of synthesized 1-Fluoro-4-isopropylbenzene
A Guide to the Structural Validation of Synthesized 1-Fluoro-4-isopropylbenzene For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is a critical...
Author: BenchChem Technical Support Team. Date: December 2025
A Guide to the Structural Validation of Synthesized 1-Fluoro-4-isopropylbenzene
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is a critical step in ensuring the integrity of their research and the safety of potential therapeutics. This guide provides a comprehensive comparison of analytical techniques used to validate the structure of 1-Fluoro-4-isopropylbenzene, contrasting its spectroscopic data with that of its potential isomeric impurities, 1-Fluoro-2-isopropylbenzene and 1-Fluoro-3-isopropylbenzene.
The unequivocal structural elucidation of a synthesized molecule requires a multi-faceted analytical approach. The following workflow outlines the logical sequence of experiments to confirm the identity and purity of 1-Fluoro-4-isopropylbenzene. The process begins with chromatography and mass spectrometry to establish purity and molecular weight, followed by various spectroscopic methods (IR and NMR) to piece together the exact molecular structure.
Safety & Regulatory Compliance
Safety
Proper Disposal of 1-Fluoro-4-isopropylbenzene: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-Fluoro-4-isopropylbenzene is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: December 2025
The safe and compliant disposal of 1-Fluoro-4-isopropylbenzene is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
1-Fluoro-4-isopropylbenzene is a flammable liquid that can cause serious eye damage and is toxic to aquatic life.[1][2] Proper handling and personal protective equipment (PPE) are mandatory to prevent exposure and accidents.
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles or a face shield that meets appropriate government standards.
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and inspect them before each use. Dispose of contaminated gloves in accordance with laboratory and regulatory guidelines.
Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
Respiratory Protection: Use a respirator if ventilation is inadequate or if there is a risk of inhaling vapors.
Handling and Storage:
Work in a well-ventilated area, preferably under a chemical fume hood.[3]
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[4][5]
Ground and bond containers and receiving equipment to prevent static discharge.[5]
Store the container tightly closed in a dry, cool, and well-ventilated place.[3][4]
Step-by-Step Disposal Protocol
Disposal of 1-Fluoro-4-isopropylbenzene must be carried out in accordance with all applicable federal, state, and local regulations.
Waste Identification and Segregation:
Designate a specific, clearly labeled, and sealed container for 1-Fluoro-4-isopropylbenzene waste.
Do not mix this chemical with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Container Management:
Use a container that is compatible with the chemical.
Keep the waste container tightly closed when not in use.
Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
Spill Management:
In the event of a spill, immediately evacuate non-essential personnel and eliminate all ignition sources.[3]
Ensure the area is well-ventilated.
Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[4][5]
Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container for disposal.
Clean the spill area thoroughly.
Prevent the spill from entering drains or waterways.[3]
Final Disposal:
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[6]
Provide the disposal company with a complete and accurate Safety Data Sheet (SDS) for 1-Fluoro-4-isopropylbenzene.
Alternatively, this combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber, if permissible by regulations and performed by a licensed facility.[6]
Hazard and Regulatory Data
The following table summarizes key hazard information for 1-Fluoro-4-isopropylbenzene and similar compounds.
Personal protective equipment for handling 1-Fluoro-4-isopropylbenzene
Essential Safety and Handling Guide for 1-Fluoro-4-isopropylbenzene This guide provides immediate, essential safety protocols and logistical information for handling 1-Fluoro-4-isopropylbenzene (CAS No: 403-39-4) in a la...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for 1-Fluoro-4-isopropylbenzene
This guide provides immediate, essential safety protocols and logistical information for handling 1-Fluoro-4-isopropylbenzene (CAS No: 403-39-4) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.
Hazard Identification and Physicochemical Properties
1-Fluoro-4-isopropylbenzene is a flammable liquid and vapor that can be harmful if swallowed or in contact with skin, and may cause respiratory irritation and serious eye damage.[1] It is crucial to handle this chemical with appropriate safety measures to mitigate risks.
Table 1: Physicochemical Data for 1-Fluoro-4-isopropylbenzene
A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment must be worn when handling 1-Fluoro-4-isopropylbenzene.
Table 2: Required Personal Protective Equipment
Body Part
Protection Type
Specifications and Rationale
Eyes/Face
Safety Glasses with side shields or Goggles, Face Shield
Protects against splashes and vapors. Use equipment tested and approved under standards such as NIOSH (US) or EN 166 (EU).[6][7]
Hands
Chemical-resistant gloves
Nitrile rubber gloves are recommended. A minimum thickness of 0.11 mm with a breakthrough time of at least 480 minutes is suggested.[8] Always inspect gloves before use and use proper removal techniques.[6]
Body
Protective Clothing
A chemical-resistant suit or lab coat should be worn to prevent skin contact.[6] For significant exposure risk, a complete suit protecting against chemicals is necessary.[6]
Respiratory
Air-purifying Respirator or Supplied-air Respirator
Required if ventilation is inadequate or there is a risk of inhaling vapors.[6] Use respirators and cartridges tested and approved under appropriate government standards (e.g., NIOSH or CEN).[6]
Operational and Disposal Plans
Adherence to a strict, step-by-step protocol is essential for safety. The following workflow outlines the process from preparation to disposal.
Experimental Workflow Diagram
Caption: Safe Handling Workflow for 1-Fluoro-4-isopropylbenzene.
Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
Ventilation: Always handle this chemical within a properly functioning chemical fume hood to maintain airborne levels below exposure limits.[8] Ensure that eyewash stations and safety showers are located near the workstation.[9][10][11]
Ignition Sources: 1-Fluoro-4-isopropylbenzene is flammable.[7] Keep it away from heat, sparks, open flames, and hot surfaces.[7][9] No smoking in the handling area.[7][9]
Static Discharge: Use explosion-proof electrical and ventilating equipment.[7] To prevent ignition from static electricity, all metal parts of equipment must be grounded.[9] Use only non-sparking tools.[7][9]
When transferring, ground and bond containers and receiving equipment.[9]
Always observe good personal hygiene, such as washing hands after handling the material and before eating or drinking.[8]
3. Storage:
Store in a cool, well-ventilated, and dry place.[6]
Keep containers tightly closed when not in use.[6][8]
Store away from incompatible materials, such as oxidizing agents.[7][12]
4. Accidental Release Measures:
Small Spills: Absorb with inert material (e.g., dry sand or earth) and place into a suitable container for disposal.[8] Clean the surface thoroughly to remove residual contamination.[8]
Large Spills: Stop the flow of material if it can be done without risk.[8] Evacuate personnel to a safe area.[6] Dike the spilled material and prevent it from entering drains.[8] Ensure adequate ventilation and remove all ignition sources.[6]
Disposal Plan
Proper disposal of 1-Fluoro-4-isopropylbenzene and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Classification: This material and its container must be disposed of as hazardous waste.[9]
Disposal Method: Do not allow the product to enter drains or surface water.[9] Disposal must be conducted by a licensed professional waste disposal service in accordance with local, regional, and national regulations.[9]
Contaminated Packaging: Empty containers may retain product residue (liquid and/or vapor) and can be dangerous.[9] Do not reuse empty containers. They should be disposed of in the same manner as the chemical.[6][9]